molecular formula C19H24N2O2 B1680035 Arpraziquantel CAS No. 57452-98-9

Arpraziquantel

カタログ番号: B1680035
CAS番号: 57452-98-9
分子量: 312.4 g/mol
InChIキー: FSVJFNAIGNNGKK-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Praziquantel is the therapeutically active enantiomer of the anthelmintic drug Praziquantel, which is on the World Health Organization's List of Essential Medicines . For decades, the molecular target of Praziquantel was unknown, but a significant breakthrough identified a parasite ion channel, TRPMPZQ, as its primary target . (R)-Praziquantel is responsible for virtually all the antischistosomal activity, acting as a potent agonist of the TRPMPZQ channel, a Ca2+-permeable transient receptor potential (TRP) channel found in parasitic flatworms . Activation of this channel leads to a rapid influx of calcium ions, causing uncontrolled muscle contraction, tetanic paralysis, and tegumental disruption in susceptible parasites, ultimately leading to their death . In contrast, the (S)-enantiomer is largely inactive against the parasite target . This stereoselective activity makes (R)-Praziquantel a critical tool for elucidating the precise mechanism of action of Praziquantel and for studying calcium signaling pathways in helminths . Beyond its primary parasitic target, (R)-Praziquantel also acts as a partial agonist on the host's serotonin 5-HT2B receptor in vascular smooth muscle, an effect that may contribute to the drug's overall efficacy in vivo . This product is presented as a high-purity chemical reference standard to support pharmaceutical research, analytical testing, and fundamental studies in parasitology and helminth biology. It is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(11bR)-2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJFNAIGNNGKK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)N2C[C@H]3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904739
Record name (R)-Praziquantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57452-98-9
Record name Praziquantel, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057452989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Praziquantel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11749
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-Praziquantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARPRAZIQUANTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF15T5925V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Preclinical Profile of Arpraziquantel: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arpraziquantel, the (R)-enantiomer of praziquantel, is a novel anthelmintic agent developed to address the critical need for a pediatric-friendly formulation for the treatment of schistosomiasis. As the pharmacologically active component of racemic praziquantel, this compound offers the potential for a more refined therapeutic approach with an improved safety and palatability profile, particularly for preschool-aged children. This technical guide provides a comprehensive overview of the available preclinical in vivo and in vitro data for this compound and its racemate, praziquantel. The information presented herein is intended to support further research and development efforts in the field of schistosomiasis treatment. This document summarizes key efficacy, pharmacokinetic, and toxicology data, details experimental methodologies, and visualizes the proposed mechanism of action.

In Vitro Efficacy

This compound has demonstrated potent activity against various developmental stages of Schistosoma species in vitro. The primary mechanism of action involves the disruption of calcium homeostasis in the parasite.

Quantitative In Vitro Efficacy Data

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound ((R)-PZQ) and racemic praziquantel (PZQ) against Schistosoma species.

CompoundSpeciesDevelopmental StageIC50 (µg/mL)Incubation Time (hours)Reference
(R)-PZQ (this compound) S. mansoniAdult0.02Not Specified[1]
Racemic PZQS. mansoniAdultNot SpecifiedNot Specified[1]
(R)-PZQ (this compound) S. haematobiumAdult0.0074[2]
Racemic PZQS. haematobiumAdult0.034[2]
(S)-PZQS. haematobiumAdult3.514[2]
Experimental Protocol: In Vitro Adult Worm Motility Assay

This protocol outlines a standard method for assessing the in vitro activity of compounds against adult Schistosoma worms.

Objective: To determine the concentration-dependent effect of a test compound on the motility of adult Schistosoma worms.

Materials:

  • Adult Schistosoma worms (e.g., S. mansoni, S. haematobium)

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • 24-well culture plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Inverted microscope

Procedure:

  • Adult worms are recovered from infected laboratory animals (e.g., mice, hamsters) via portal perfusion.

  • Worms are washed in pre-warmed culture medium and placed individually or in pairs into the wells of a 24-well plate containing fresh culture medium.

  • The test compound is added to the wells at various concentrations. A solvent control (e.g., DMSO) is included.

  • Plates are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Worm motility is observed and scored at defined time points (e.g., 4, 24, 48, 72 hours) using an inverted microscope. A scoring system is used to quantify motility, for example, from 3 (normal activity) to 0 (no movement).

  • The IC50 value is calculated as the concentration of the compound that reduces worm motility by 50% compared to the solvent control.

Workflow for In Vitro Adult Worm Motility Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Recover adult worms from infected host B Wash worms in culture medium A->B C Plate worms in 24-well plates B->C D Add test compound (this compound) C->D E Incubate at 37°C, 5% CO2 D->E F Observe and score worm motility E->F G Calculate IC50 value F->G

Workflow for the in vitro adult worm motility assay.

In Vivo Efficacy

Preclinical in vivo studies in animal models of schistosomiasis are crucial for evaluating the efficacy of new drug candidates. This compound has shown high efficacy in reducing worm burdens in these models.

Quantitative In Vivo Efficacy Data

The following table summarizes the 50% effective dose (ED50) and worm burden reduction (WBR) data for this compound ((R)-PZQ) and racemic praziquantel (PZQ) in rodent models of schistosomiasis.

CompoundSpeciesAnimal ModelED50 (mg/kg)Dose (mg/kg)Worm Burden Reduction (%)Reference
(R)-PZQ (this compound) S. haematobiumHamster24.712598.5[2]
Racemic PZQS. haematobiumHamsterNot Determined25099.3[2]
(S)-PZQS. haematobiumHamster127.625083.0[2]
Racemic PZQS. mansoniMouse99.29Not SpecifiedNot Specified[3]
PZQ-PVP Solid DispersionS. mansoniMouse40.92Not SpecifiedNot Specified[3]
Experimental Protocol: Murine Model of Schistosomiasis

This protocol describes a standard method for establishing a Schistosoma infection in mice and evaluating the in vivo efficacy of a test compound.

Objective: To determine the in vivo efficacy of a test compound in reducing the worm burden in mice infected with Schistosoma.

Materials:

  • Laboratory mice (e.g., Swiss Webster, C57BL/6)

  • Schistosoma cercariae (e.g., S. mansoni, S. japonicum)

  • Test compound (this compound) formulated for oral administration

  • Oral gavage needles

  • Perfusion solution (e.g., citrate saline)

Procedure:

  • Infection: Mice are infected with a defined number of cercariae, typically via subcutaneous injection or tail immersion.

  • Treatment: At a specified time post-infection (e.g., 4-7 weeks, when worms are mature), mice are treated with the test compound via oral gavage. A vehicle control group is included.

  • Worm Recovery: Several weeks after treatment, mice are euthanized, and adult worms are recovered from the mesenteric veins and liver by portal perfusion.

  • Worm Counting: The recovered worms are counted, and the sex of the worms may be determined.

  • Efficacy Calculation: The percentage of worm burden reduction is calculated by comparing the mean number of worms in the treated group to the mean number of worms in the vehicle control group. The ED50, the dose that causes a 50% reduction in worm burden, can be determined from dose-response studies.[4]

Workflow for In Vivo Efficacy Study in a Murine Model

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase A Infect mice with Schistosoma cercariae B Allow infection to mature (4-7 weeks) A->B C Administer test compound (this compound) orally B->C D Include vehicle control group E Recover adult worms by portal perfusion C->E F Count worms and calculate worm burden reduction E->F G Determine ED50 F->G

Workflow for an in vivo efficacy study in a murine model of schistosomiasis.

Mechanism of Action

The anthelmintic effect of this compound is primarily attributed to its ability to disrupt calcium homeostasis in Schistosoma parasites. This is initiated by the activation of a specific ion channel in the parasite's cell membrane.

Signaling Pathway

Recent studies have identified a schistosome-specific transient receptor potential (TRP) channel, designated Sm.TRPMPZQ, as a key target of praziquantel.[2][5] this compound, being the (R)-enantiomer, is a potent activator of this channel.[5] Activation of Sm.TRPMPZQ leads to a rapid and sustained influx of extracellular calcium (Ca2+) into the parasite's cells, particularly muscle and tegumental cells.[6] This sudden increase in intracellular Ca2+ concentration triggers a cascade of downstream events, including spastic muscle paralysis and tegumental disruption, ultimately leading to the death of the worm.[6]

Downstream of the initial Ca2+ influx, calcium-dependent signaling pathways are activated. One key mediator is the Calcium/calmodulin-dependent protein kinase II (CaMKII).[7][8] While CaMKII is activated by the increased intracellular calcium, it appears to play a role in mitigating the effects of praziquantel, possibly by attempting to restore calcium homeostasis.[7][8]

Proposed Signaling Pathway of this compound in Schistosoma

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound ((R)-PZQ) TRPMPZQ Sm.TRPMPZQ Channel This compound->TRPMPZQ activates Ca_influx Ca2+ Influx TRPMPZQ->Ca_influx Ca_increase Increased Intracellular [Ca2+] Ca_influx->Ca_increase CaMKII CaMKII Activation Ca_increase->CaMKII Paralysis Spastic Muscle Paralysis Ca_increase->Paralysis TegumentDamage Tegumental Disruption Ca_increase->TegumentDamage WormDeath Worm Death Paralysis->WormDeath TegumentDamage->WormDeath

Proposed signaling pathway of this compound in Schistosoma parasites.

Preclinical Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for optimizing its therapeutic use. As the (R)-enantiomer of praziquantel, its pharmacokinetic profile is a key aspect of its development.

Summary of Preclinical Pharmacokinetic Parameters

While specific, comprehensive preclinical pharmacokinetic data for this compound is limited in the public domain, studies on racemic praziquantel provide valuable insights. Praziquantel is rapidly and almost completely absorbed after oral administration.[9][10] It undergoes extensive first-pass metabolism in the liver, resulting in low systemic bioavailability of the parent compound.[11] The major metabolic pathway is hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes.[11][12]

Studies on the enantiomers have shown that the metabolism of (R)-PZQ is mainly catalyzed by CYP1A2 and CYP2C19, whereas (S)-PZQ is primarily metabolized by CYP2C19 and CYP3A4.[11]

ParameterSpeciesValueNotesReference
Absorption Rat, Dog, MonkeyRapid and almost completeFollowing oral administration[10]
Protein Binding Rat80%Reversibly bound to serum proteins[10]
Metabolism Human (in vitro)Extensive hydroxylationPrimarily by CYP1A2 and CYP2C19 for (R)-PZQ[11]
Excretion Rat, Dog, MonkeyPredominantly via kidneys80% of the dose excreted within 24 hours[10][13]

Preclinical Toxicology

A thorough toxicological evaluation is paramount to ensure the safety of any new therapeutic agent. The preclinical safety profile of racemic praziquantel has been extensively studied and provides a strong foundation for the safety assessment of this compound.

Summary of Preclinical Toxicology Findings for Praziquantel

Racemic praziquantel exhibits a very low acute toxicity profile in various animal species.[9][14] Repeated-dose toxicity studies have shown that high doses are well-tolerated without significant organ damage.[9][14] Importantly, extensive mutagenicity and genotoxicity studies have consistently demonstrated a lack of mutagenic potential.[14][15][16][17] Furthermore, praziquantel has not been found to be teratogenic or to have adverse effects on reproduction.[9][14]

Study TypeSpeciesKey FindingsReference
Acute Toxicity Rat, Mouse, Rabbit, DogVery low toxicity[9][14]
Repeated-Dose Toxicity RatTolerated up to 1000 mg/kg/day for 4 weeks[9][14]
Repeated-Dose Toxicity DogTolerated up to 180 mg/kg/day for 13 weeks[9][14]
Genotoxicity/Mutagenicity Various (in vitro & in vivo)No evidence of mutagenic potential[14][15][16][17]
Reproductive Toxicology Rat, Mouse, RabbitNo teratogenic effects or disturbances in reproduction[9][14]

Given that this compound is the active enantiomer and the (S)-enantiomer is considered less active and potentially contributes more to the side effects, the safety profile of this compound is expected to be at least as favorable as, if not better than, that of racemic praziquantel.[18]

Conclusion

The preclinical data available for this compound and its racemate, praziquantel, strongly support its development as a safe and effective treatment for schistosomiasis, particularly for pediatric populations. Its potent in vitro and in vivo efficacy, coupled with a well-characterized mechanism of action and a favorable toxicology profile, underscore its therapeutic potential. This technical guide provides a consolidated resource for researchers and drug development professionals, facilitating a deeper understanding of the preclinical attributes of this compound and encouraging further investigation to optimize its clinical application and contribute to the global effort to control and eliminate schistosomiasis.

References

The Pharmacokinetics and Pharmacodynamics of Arpraziquantel in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arpraziquantel, the pharmacologically active (R)-enantiomer of praziquantel, is a novel anthelmintic developed to address the therapeutic gap in preschool-aged children with schistosomiasis.[1][2] This debilitating parasitic disease, caused by Schistosoma flatworms, affects millions worldwide, particularly in regions with inadequate sanitation.[3] While racemic praziquantel has been the standard of care for decades, this compound offers a more palatable, dispersible formulation suitable for young children.[4] Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile in preclinical animal models is crucial for its rational clinical development and optimal use. This technical guide provides an in-depth overview of the available data on the pharmacokinetics and pharmacodynamics of this compound in various animal models, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Pharmacodynamics: Efficacy in Animal Models

The primary pharmacodynamic endpoint for this compound in animal models of schistosomiasis is the reduction in worm burden. Studies in mice infected with Schistosoma mansoni have consistently demonstrated the potent schistosomicidal activity of the (R)-enantiomer.

Dose-Response Relationship in S. mansoni-Infected Mice

The efficacy of this compound is dose-dependent. The following table summarizes the worm burden reduction (WBR) observed at different oral doses of racemic praziquantel, highlighting the contribution of the (R)-enantiomer (this compound).

Animal ModelDrug AdministeredDose (mg/kg)Worm Burden Reduction (%)Reference
S. mansoni-infected miceRacemic Praziquantel20068[5]
S. mansoni-infected miceRacemic Praziquantel40097[5]
S. mansoni-infected mice(R)-Praziquantel50> WBR than (S)-PZQ[1]
S. mansoni-infected mice(R)-Praziquantel100> WBR than (S)-PZQ[1]
S. mansoni-infected mice(R)-Praziquantel200> WBR than (S)-PZQ[1]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound has been investigated in several animal models, primarily in mice and rats. These studies reveal rapid absorption and extensive metabolism.

Pharmacokinetic Parameters in Mice

The following table summarizes key pharmacokinetic parameters of (R)-Praziquantel in the plasma of S. mansoni-infected mice following oral administration of racemic praziquantel.

Dose of Racemic PZQ (mg/kg)Cmax of (R)-PZQ (μM)AUC0-t of (R)-PZQ (μM*h)Reference
200Not ReportedNot Reported[5]
4006.311.4[5]

The extensive first-pass metabolism of praziquantel in the liver significantly influences the systemic exposure of this compound.[5] Studies utilizing cytochrome P450 (CYP) inhibitors and inducers have shed light on the metabolic pathways involved.

Impact of CYP Modulation on this compound Pharmacokinetics in Mice
Treatment GroupCmax of (R)-PZQ (μM)AUC0-t of (R)-PZQ (μM*h)Worm Burden Reduction (%)Reference
200 mg/kg PZQNot ReportedNot Reported68[5]
200 mg/kg PZQ + ABT (i.v.)Increased ~5-fold vs. positive controlIncreased ~10-fold vs. positive control100[5][6]
200 mg/kg PZQ + ABT (p.o.)Not ReportedNot Reported88[5][6]
400 mg/kg PZQ6.311.497[5]
400 mg/kg PZQ + DEXDecreased ~10-foldDecreased ~10-fold73[5]

PZQ: Racemic Praziquantel; ABT: 1-aminobenzotriazole (CYP inhibitor); DEX: Dexamethasone (CYP inducer); i.v.: intravenous; p.o.: oral. Positive control refers to the group treated with PZQ alone.

These findings suggest that while systemic exposure of this compound can be significantly altered by modulating CYP activity, the drug concentration in the portal vein, where the adult worms reside, is a more critical determinant of efficacy.[2][5]

Pharmacokinetics in Rats

A study in rats focused on developing a quantification method for racemic praziquantel and the R-enantiomer in plasma, providing a foundation for comparative pharmacokinetic studies. The method utilized liquid chromatography with tandem mass spectrometry and demonstrated high sensitivity and accuracy.[3]

Mechanism of Action

The precise molecular target of this compound is still under investigation, but its mechanism of action is understood to involve a multi-faceted attack on the parasite.[7]

Simplified Proposed Mechanism of Action of this compound cluster_host Host Cell cluster_parasite Schistosome Arpraziquantel_host This compound HT2B 5-HT2B Receptor Arpraziquantel_host->HT2B Activates Vasc_constriction Vasoconstriction HT2B->Vasc_constriction Arpraziquantel_parasite This compound Ca_channel Voltage-gated Ca2+ Channels Arpraziquantel_parasite->Ca_channel Modulates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Paralysis Spastic Paralysis Ca_influx->Paralysis Tegument_damage Tegumental Damage Ca_influx->Tegument_damage CamKII CamKII Ca_influx->CamKII Activates CamKII->Arpraziquantel_parasite Mitigates effect of Experimental Workflow for PK/PD Studies in Mice Infection Infection of Mice with S. mansoni cercariae Development Parasite Development (approx. 7 weeks) Infection->Development Treatment Oral Administration of This compound Development->Treatment PK_sampling Plasma Sampling (Multiple time points) Treatment->PK_sampling PD_endpoint Worm Burden Reduction Assessment Treatment->PD_endpoint Analysis LC-MS/MS Analysis of Plasma Concentrations PK_sampling->Analysis PK_PD_analysis Pharmacokinetic and Pharmacodynamic Analysis PD_endpoint->PK_PD_analysis Analysis->PK_PD_analysis

References

Arpraziquantel: A Technical Guide to the Enantiomerically Pure Treatment for Schistosomiasis in Preschool-Aged Children

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arpraziquantel, the R-(-)-enantiomer of praziquantel, represents a significant advancement in the treatment of schistosomiasis, a debilitating parasitic disease affecting millions worldwide. Developed specifically to address the unmet medical needs of preschool-aged children (3 months to 6 years), this new formulation offers a palatable, effective, and safe alternative to the current standard of care. This technical guide provides an in-depth overview of this compound, including its mechanism of action, comparative efficacy, pharmacokinetic profile, and the experimental methodologies that have underpinned its development.

Introduction: The Rationale for an Enantiomerically Pure Formulation

Praziquantel, a racemic mixture of R-(-)- and S-(+)-enantiomers, has been the cornerstone of schistosomiasis treatment for decades. However, the anthelmintic activity is primarily attributed to the R-(-)-enantiomer, now known as this compound.[1][2] The S-(+)-enantiomer is largely inactive and is believed to contribute to the bitter taste of the racemic mixture, posing a significant compliance challenge in pediatric populations.[1][2] The development of a pediatric-friendly formulation of the active enantiomer was therefore initiated to improve treatment acceptability and efficacy in young children, a vulnerable group that has been largely excluded from mass drug administration programs.[1]

This compound has been developed as a 150 mg orally dispersible tablet that is palatable and can be administered with or without water, making it suitable for use in resource-limited settings.[3]

Mechanism of Action: Targeting a Schistosome-Specific Ion Channel

This compound exerts its anthelmintic effect by targeting a specific ion channel in the parasite. The primary molecular target of this compound is a schistosome-specific transient receptor potential (TRP) channel, designated Sm.TRPMPZQ.[4][5]

Activation of Sm.TRPMPZQ by this compound leads to a rapid and sustained influx of calcium ions (Ca2+) into the schistosome's cells.[4][5] This disruption of calcium homeostasis triggers a cascade of downstream events, culminating in the paralysis and death of the parasite.

The proposed signaling pathway is as follows:

Arpraziquantel_Mechanism cluster_membrane Schistosome Tegument/Muscle Membrane cluster_cytosol Schistosome Cytosol This compound This compound (R-(-)-praziquantel) TRPMPZQ Sm.TRPMPZQ (Transient Receptor Potential Channel) This compound->TRPMPZQ Binds and Activates Ca_influx ↑ Intracellular Ca²⁺ TRPMPZQ->Ca_influx Ca_channel Voltage-gated Ca²⁺ Channels Ca_channel->Ca_influx Further Increases Depolarization Membrane Depolarization Ca_influx->Depolarization Leads to Paralysis Spastic Paralysis Ca_influx->Paralysis Causes Tegument_damage Tegumental Damage Ca_influx->Tegument_damage Contributes to Depolarization->Ca_channel Activates Death Parasite Death Paralysis->Death Tegument_damage->Death Leads to Host Immune Clearance

Caption: Proposed signaling pathway of this compound in schistosomes.

The influx of Ca2+ through Sm.TRPMPZQ causes membrane depolarization, which in turn activates voltage-gated Ca2+ channels, further amplifying the intracellular Ca2+ concentration.[6] This leads to uncontrolled muscle contraction, resulting in spastic paralysis of the worm.[4] The elevated Ca2+ levels also contribute to damage of the parasite's outer layer, the tegument, making it vulnerable to attack by the host's immune system.[4]

Efficacy: Clinical Trial Data

The efficacy of this compound has been demonstrated in a pivotal Phase III, open-label, partly randomized clinical trial conducted in Côte d'Ivoire and Kenya in children aged 3 months to 6 years.[1]

Table 1: Efficacy of this compound in the Treatment of Schistosomiasis in Preschool-Aged Children [1]

Infection SpeciesTreatment GroupDoseCure Rate (95% CI)
Schistosoma mansoniThis compound (Cohort 1a)50 mg/kg87.8% (79.6-93.5)
Schistosoma mansoniPraziquantel (Cohort 1b)40 mg/kg81.3% (67.4-91.1)
Schistosoma haematobiumThis compound (Cohort 4b)60 mg/kg~90%

Cure rate was defined as the absence of parasite eggs in stool (S. mansoni) or urine (S. haematobium) 17-21 days post-treatment.[1]

The study demonstrated high cure rates for this compound, which were comparable to those of praziquantel for S. mansoni infections.[1] For S. haematobium, a dose of 60 mg/kg of this compound resulted in cure rates of approximately 90%.[7] No new safety concerns were identified during the study.[1]

Pharmacokinetics: A Comparative Overview

Pharmacokinetic studies have been conducted to compare this compound (R-praziquantel) with racemic praziquantel in pediatric populations.

Table 2: Comparative Pharmacokinetic Parameters of R-Praziquantel from this compound and Racemic Praziquantel Administration in Children [8]

ParameterThis compound (R-Praziquantel)Racemic Praziquantel (R-Praziquantel component)
Cmax (Maximum Plasma Concentration) Dose-dependentDose-dependent
Tmax (Time to Maximum Concentration) ~2-4 hours~2-4 hours
AUC (Area Under the Curve) Dose-dependentDose-dependent

Data synthesized from studies in preschool- and school-aged children. Absolute values vary depending on the specific study, dose, and age group.

Experimental Protocols

Phase III Clinical Trial Protocol

The pivotal efficacy and safety data for this compound were generated from a Phase III, open-label, partly randomized trial.[1]

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Allocation cluster_followup Follow-up & Analysis Screening Prescreening of Children (3 months - 6 years) Inclusion Inclusion Criteria Met (S. mansoni or S. haematobium infection) Screening->Inclusion Enrollment Enrollment Inclusion->Enrollment Randomization Randomization (S. mansoni, 4-6 years) Enrollment->Randomization Arp_other This compound (Other Cohorts) Enrollment->Arp_other Non-randomized cohorts Arp_Sm This compound 50 mg/kg (Cohort 1a) Randomization->Arp_Sm 2:1 PZQ_Sm Praziquantel 40 mg/kg (Cohort 1b) Randomization->PZQ_Sm FollowUp Follow-up at 17-21 days Arp_Sm->FollowUp PZQ_Sm->FollowUp Arp_other->FollowUp Efficacy Efficacy Assessment (Egg Count) FollowUp->Efficacy Safety Safety Monitoring FollowUp->Safety Analysis Data Analysis Efficacy->Analysis Safety->Analysis

Caption: Workflow of the Phase III clinical trial for this compound.
  • Study Population: Children aged 3 months to 6 years with confirmed S. mansoni or S. haematobium infection.

  • Study Design: Open-label, partly randomized. Children aged 4-6 years with S. mansoni were randomized (2:1) to receive either this compound or praziquantel. Other cohorts were non-randomized.

  • Intervention: A single oral dose of this compound (50 mg/kg for S. mansoni and 60 mg/kg for S. haematobium) or praziquantel (40 mg/kg for S. mansoni).

  • Primary Endpoint: Cure rate at 17-21 days post-treatment, defined as the absence of parasite eggs in stool or urine.[1]

  • Safety Assessment: Monitoring of adverse events throughout the study period.

In-Vivo Efficacy Testing in Murine Models

Preclinical in-vivo efficacy is typically assessed in a murine model of schistosomiasis.

  • Animal Model: Mice are infected with S. mansoni or S. haematobium cercariae.

  • Treatment: At a specified time post-infection (e.g., 42 days for adult worms), mice are treated with a single oral dose of this compound, praziquantel, or a vehicle control.[9]

  • Efficacy Endpoint: The primary efficacy endpoint is the reduction in worm burden. This is determined by perfusing the hepatic portal system and mesenteric veins of the mice at a set time after treatment (e.g., 14 days) and counting the number of adult worms.[9] The percentage reduction in worm burden is calculated by comparing the mean number of worms in the treated groups to the control group.

In-Vitro Activity Assessment

The direct effect of this compound on schistosomes is evaluated using in-vitro assays.

  • Parasites: Adult S. mansoni or S. haematobium worms are recovered from infected mice.

  • Assay: Worms are cultured in a suitable medium (e.g., RPMI 1640) in the presence of varying concentrations of this compound, praziquantel, or a vehicle control (DMSO).[10]

  • Endpoints: The activity of the compounds is assessed by observing changes in motor activity (paralysis) and tegumental damage of the worms over a defined period (e.g., 24-72 hours) using a microscope. The minimum effective concentration can be determined.

Conclusion

This compound represents a tailored and optimized treatment for schistosomiasis in a long-neglected patient population. Its development as the biologically active R-(-)-enantiomer of praziquantel in a child-friendly formulation addresses key limitations of the racemic mixture. The robust clinical data demonstrating its high efficacy and favorable safety profile, coupled with a well-defined mechanism of action, position this compound as a critical tool in the global effort to control and eliminate schistosomiasis. Further research will continue to refine its use and explore its full potential in various epidemiological settings.

References

Unveiling the Molecular Machinery: A Technical Guide to the Targets of Arpraziquantel in Parasitic Flatworms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular targets of Arpraziquantel, a promising new treatment for schistosomiasis, a debilitating parasitic disease affecting millions worldwide. This compound, the (R)-enantiomer of the widely used drug Praziquantel, demonstrates a targeted mechanism of action against parasitic flatworms, primarily through its interaction with a specific ion channel critical for the parasite's survival.

This whitepaper details the quantitative data, experimental protocols, and signaling pathways associated with this compound's efficacy, providing a crucial resource for the ongoing development of novel anthelmintic therapies.

Core Molecular Target: The Transient Receptor Potential Melastatin (TRPM_PZQ) Ion Channel

The primary molecular target of this compound in parasitic flatworms, including Schistosoma mansoni, is a cation channel belonging to the transient receptor potential (TRP) melastatin subfamily, designated TRPM_PZQ.[1][2] this compound, as the pharmacologically active eutomer of Praziquantel, exhibits a stereoselective interaction with this channel.[1]

Activation of TRPM_PZQ by this compound leads to a rapid and sustained influx of calcium ions (Ca²⁺) into the parasite's cells.[1][2] This disruption of calcium homeostasis triggers a cascade of downstream effects, including spastic muscle paralysis, vacuolization of the parasite's outer layer (tegument), and eventual death of the worm.[1][3] The paralysis prevents the worms from maintaining their position within the host's blood vessels, leading to their dislodgement and subsequent elimination by the host's immune system.

Quantitative Analysis of this compound's Interaction with TRPM_PZQ

The efficacy of this compound is underscored by its potent and selective activation of the TRPM_PZQ channel. The half-maximal effective concentration (EC50) values demonstrate a significant difference in potency between this compound ((R)-PZQ) and its less active enantiomer, (S)-PZQ.

Flatworm SpeciesChannelCompoundEC50 (µM)Temperature (°C)Reference
Schistosoma mansoniSm.TRPM_PZQ(R)-PZQ (this compound)0.597 ± 0.10Room Temp[1]
Schistosoma mansoniSm.TRPM_PZQ(R)-PZQ (this compound)0.154 ± 0.03337[1]
Schistosoma mansoniSm.TRPM_PZQ(S)-PZQ27.9 ± 3.1Room Temp[1]
Schistosoma mansoniSm.TRPM_PZQRacemic (±)PZQ1.08 ± 0.14Room Temp[1]
Mesocestoides cortiMc.TRPM_PZQ(R)-PZQ (this compound)0.082 ± 0.003Room Temp[2]
Echinococcus granulosusEg.TRPM_PZQ(R)-PZQ (this compound)0.055 ± 0.006Room Temp[2]
Macrostomum lignano (free-living)Ml.TRPM_PZQ(R)-PZQ (this compound)18 ± 0.8Room Temp[2]

Signaling Pathway of this compound Action

The binding of this compound to the TRPM_PZQ channel initiates a clear and disruptive signaling cascade within the parasitic flatworm.

Arpraziquantel_Signaling_Pathway This compound This compound ((R)-PZQ) TRPM_PZQ TRPM_PZQ Channel (Voltage-Sensor-Like Domain) This compound->TRPM_PZQ Binds to Ca_Influx Ca²⁺ Influx TRPM_PZQ->Ca_Influx Activates Paralysis Spastic Muscle Paralysis Ca_Influx->Paralysis Tegument_Damage Tegumental Vacuolization Ca_Influx->Tegument_Damage Worm_Death Worm Death & Elimination Paralysis->Worm_Death Tegument_Damage->Worm_Death

This compound's mechanism of action in parasitic flatworms.

Key Experimental Protocols

The identification and characterization of TRPM_PZQ as the molecular target of this compound have been elucidated through a series of key experiments. The detailed methodologies for these are outlined below.

Heterologous Expression and Calcium Imaging

This protocol is fundamental for assessing the activation of the TRPM_PZQ channel by this compound in a controlled cellular environment.

Objective: To functionally express the flatworm TRPM_PZQ channel in a mammalian cell line and measure changes in intracellular calcium upon application of this compound.

Methodology:

  • Cloning and Transfection: The full-length cDNA sequence of the TRPM_PZQ gene from the target flatworm species (e.g., S. mansoni) is cloned into a mammalian expression vector. Human Embryonic Kidney 293 (HEK293) cells are then transiently transfected with this plasmid.

  • Cell Culture: Transfected HEK293 cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) for 24-48 hours to allow for channel expression.

  • Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which allows for the ratiometric or single-wavelength measurement of intracellular calcium concentrations, respectively.

  • Compound Application and Imaging: The cells are placed on the stage of an inverted fluorescence microscope equipped with a perfusion system. A baseline fluorescence is recorded before the application of varying concentrations of this compound and its enantiomer.

  • Data Analysis: Changes in fluorescence intensity are recorded over time. The peak fluorescence response at each compound concentration is used to generate dose-response curves and calculate EC50 values.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Clone Clone TRPM_PZQ into vector Transfect Transfect HEK293 cells Clone->Transfect Culture Culture cells (24-48h) Transfect->Culture Load_Dye Load with Calcium Indicator Dye Culture->Load_Dye Baseline Record Baseline Fluorescence Load_Dye->Baseline Apply_Drug Apply this compound Baseline->Apply_Drug Record_Response Record Fluorescence Change Apply_Drug->Record_Response Dose_Response Generate Dose-Response Curves Record_Response->Dose_Response EC50 Calculate EC50 values Dose_Response->EC50 Patch_Clamp_Workflow Transfect Transfect HEK293 cells with TRPM_PZQ-GFP Identify Identify transfected cell (GFP fluorescence) Transfect->Identify Seal Form Gigaseal with Patch Pipette Identify->Seal Configure Establish Recording Configuration (e.g., Whole-cell) Seal->Configure Apply_Drug Apply this compound Configure->Apply_Drug Record_Current Record Ion Currents Apply_Drug->Record_Current Analyze Analyze Current Properties (I-V, etc.) Record_Current->Analyze

References

Arpraziquantel: A Technical Guide on its Differential Effects on Juvenile and Adult Schistosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arpraziquantel, the pharmacologically active (R)-enantiomer of praziquantel, represents a significant advancement in the treatment of schistosomiasis, particularly for preschool-aged children.[1][2][3] This technical guide provides an in-depth analysis of the differential effects of this compound on juvenile and adult Schistosoma parasites. While clinical development has focused on pediatric populations, the fundamental mechanism of action, rooted in the disruption of calcium homeostasis in the parasite, provides a basis for understanding its stage-specific efficacy.[2][4] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the core mechanisms and workflows to support further research and development in this field.

Introduction

Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide, with children being particularly vulnerable to its chronic and debilitating effects.[2] For decades, praziquantel has been the cornerstone of schistosomiasis control.[1] this compound, as the isolated (R)-enantiomer, offers the therapeutic benefits of praziquantel with the potential for improved dosing and formulation, especially for pediatric use.[1][3] Understanding the interaction of this compound with different developmental stages of the parasite is crucial for optimizing treatment strategies and for the discovery of novel schistosomicidal agents. It is well-established that praziquantel exhibits greater efficacy against adult worms compared to the immature juvenile stages.[5][6][7] This guide synthesizes the current knowledge regarding this differential activity.

Mechanism of Action

This compound shares the same mechanism of action as praziquantel, which is the induction of muscular paralysis in the schistosome worms.[2] This effect is mediated by the rapid influx of calcium ions into the parasite's cells, leading to tetanic contractions and the eventual dislodgement of the worms from the mesenteric veins. Subsequently, the paralyzed worms are transported to the liver, where they are destroyed by the host's immune system.[2] This process also involves damage to the worm's outer layer, the tegument, further exposing it to host immune attack.

cluster_arpraziquantel_action This compound Action This compound This compound ((R)-Praziquantel) receptor Schistosome Tegument (TRPM_PZQ Channel) This compound->receptor Binds to ca_influx Rapid Ca2+ Influx receptor->ca_influx Triggers paralysis Spastic Muscle Paralysis ca_influx->paralysis Induces dislodgement Worm Dislodgement from Mesenteric Veins paralysis->dislodgement Leads to hepatic_shift Hepatic Shift dislodgement->hepatic_shift Results in destruction Worm Destruction by Host Immune System hepatic_shift->destruction Facilitates

Caption: Simplified signaling pathway of this compound's action on schistosomes.

Quantitative Data: Differential Efficacy on Schistosome Stages

Preclinical studies with praziquantel have consistently demonstrated a marked difference in its efficacy against juvenile and adult schistosomes. As this compound is the active enantiomer, these findings are directly relevant. Adult worms are highly susceptible, while juvenile worms, particularly in the early stages of infection, show a degree of insensitivity.

Table 1: In Vivo Efficacy of Praziquantel Against S. mansoni in a Murine Model

Schistosome Stage (Days Post-Infection)TreatmentWorm Burden Reduction (%)Reference
Juvenile (21 days)400 mg/kg Amiodarone57.1%[8]
Juvenile (21 days)400 mg/kg Praziquantel22.8%[8]
Adult (49 days)400 mg/kg Praziquantel>95%[9]

Table 2: In Vivo Efficacy of Praziquantel Against S. japonicum in a Murine Model

Schistosome StageTreatmentWorm Burden Reduction (%)Reference
Juvenile (pretreatment)300 mg/kg Praziquantel (x2)48-60%[10]
Adult (3 months, male)400 mg/kg PraziquantelSignificant reduction[11]
Adult (3 months, female)400 mg/kg PraziquantelNo significant reduction[11]

Table 3: In Vitro Susceptibility of S. mansoni to Praziquantel

Schistosome StageIC50 / MECReference
Adult wormsMEC: 0.005-0.01 µg/ml (for motor activity)[12]
Day-3 lung formsMEC: 1 µg/ml (for tegumental vesiculation)[12]
Adult wormsIC50: 0.05 µg/mL (at 72h)[13]
Newly Transformed Schistosomula (NTS)IC50: 2.58 µg/mL (at 72h)[13]

Experimental Protocols

In Vivo Efficacy Assessment in a Murine Model

This protocol outlines a standard procedure for evaluating the in vivo efficacy of a test compound like this compound against juvenile and adult S. mansoni.

cluster_invivo_workflow In Vivo Efficacy Workflow infection Infection of Mice with S. mansoni cercariae incubation Incubation Period (Juvenile vs. Adult Stages) infection->incubation Allows for treatment Oral Administration of this compound incubation->treatment Followed by perfusion Worm Recovery (Hepatic Portal System Perfusion) treatment->perfusion After treatment period analysis Worm Burden & Egg Count Analysis perfusion->analysis Yields data for

Caption: General workflow for in vivo schistosomicidal efficacy testing.

Materials:

  • Schistosoma mansoni cercariae

  • Swiss Webster or C57BL/6 mice (female, 6-8 weeks old)

  • This compound (or test compound)

  • Vehicle for drug administration (e.g., 7% Tween-80 in water)

  • Perfusion medium (e.g., citrate saline)

  • Dissection tools, perfusion pump, collection beakers

  • Microscope

Procedure:

  • Infection: Mice are infected subcutaneously or percutaneously with a defined number of S. mansoni cercariae (e.g., 100-150 cercariae per mouse).

  • Incubation:

    • For juvenile stage assessment, treatment is administered at 21 days post-infection.

    • For adult stage assessment, treatment is administered at 42-49 days post-infection.

  • Treatment: this compound is administered orally via gavage at the desired dose(s). A vehicle control group receives the vehicle alone.

  • Worm Recovery: At a specified time post-treatment (e.g., 14 days), mice are euthanized, and adult worms are recovered from the hepatic portal system and mesenteric veins by perfusion.

  • Data Analysis:

    • The number of male, female, and total worms is counted for each mouse.

    • The percentage of worm burden reduction is calculated relative to the vehicle-treated control group.

    • The liver and intestines can be collected to determine tissue egg burden.

In Vitro Susceptibility Testing

This protocol describes a method for assessing the direct effect of this compound on juvenile and adult schistosomes in a controlled environment.

cluster_invitro_workflow In Vitro Susceptibility Workflow isolation Isolation of Schistosomes (Juvenile or Adult) culture Culture in 96-well plates with appropriate medium isolation->culture treatment Addition of this compound (serial dilutions) culture->treatment incubation_period Incubation (24, 48, 72 hours) treatment->incubation_period assessment Microscopic Assessment (Motility, Morphology, Viability) incubation_period->assessment

Caption: Workflow for in vitro schistosomicidal drug screening.

Materials:

  • Juvenile or adult S. mansoni worms

  • Culture medium (e.g., RPMI-1640 or DMEM supplemented with serum and antibiotics)

  • 96-well culture plates

  • This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Inverted microscope

Procedure:

  • Worm Preparation:

    • Adult worms are recovered from infected mice by perfusion.

    • Juvenile worms can be recovered by perfusion at an earlier time point or cultured in vitro from cercariae.

  • Plating: A set number of worms (e.g., 1-2 pairs of adults or a larger number of juveniles) are placed into each well of a 96-well plate containing culture medium.

  • Treatment: this compound is added to the wells in a serial dilution to achieve a range of final concentrations. A solvent control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for up to 72 hours.

  • Assessment: At various time points (e.g., 24, 48, and 72 hours), the worms are observed under an inverted microscope. The effects on motility, pairing (for adults), tegumental damage, and viability are scored.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) or MEC (minimal effective concentration) is determined based on the observed phenotypic changes.

Discussion

The available evidence strongly indicates that this compound, like its racemic parent compound praziquantel, is highly effective against adult schistosomes but shows reduced activity against juvenile stages. This stage-specific susceptibility has important implications for treatment strategies, particularly in areas of high transmission where individuals are likely to harbor worms at various developmental stages. The higher doses of this compound used in clinical trials for S. haematobium compared to S. mansoni may partially address this by providing higher drug exposure.[1]

The mechanisms underlying the relative insensitivity of juvenile worms are not fully elucidated but may involve differences in tegument composition, drug metabolism, or the expression and function of the target TRP channels. Further research is warranted to explore these aspects, which could pave the way for the development of novel drugs with activity against all developmental stages of the parasite.

Conclusion

This compound is a critical tool in the fight against schistosomiasis, especially for vulnerable pediatric populations. Its primary efficacy is against the adult, egg-laying stage of the parasite. While less effective against juvenile worms, its impact on the adult population is key to reducing the morbidity associated with the disease. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and the screening of new chemical entities with the potential for broader stage-specific activity. A deeper understanding of the molecular interactions between this compound and the different life stages of Schistosoma will be instrumental in the future of schistosomiasis control and elimination.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Arpraziquantel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro assays to evaluate the efficacy of Arpraziquantel against various developmental stages of Schistosoma mansoni. This compound is the pharmacologically active R-(-)-enantiomer of praziquantel and shares the same mechanism of action, which primarily involves the disruption of the parasite's outer layer, the tegument, leading to an influx of calcium ions, muscle contraction, paralysis, and eventual death.[1]

The following protocols are designed to offer standardized and reproducible methods for assessing the anti-schistosomal activity of this compound in a laboratory setting.

Mechanism of Action Signaling Pathway

The primary mechanism of action of this compound, like praziquantel, involves the disruption of calcium homeostasis in the schistosome. This leads to rapid muscle contraction and paralysis, as well as damage to the parasite's tegument, making it vulnerable to the host's immune system.

cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Outcome This compound This compound VoltageGatedCaChannel Voltage-Gated Calcium Channels This compound->VoltageGatedCaChannel Binds to CaInflux Rapid Influx of Ca2+ VoltageGatedCaChannel->CaInflux Disrupts MuscleContraction Severe Muscle Contraction & Paralysis CaInflux->MuscleContraction TegumentDamage Tegumental Damage CaInflux->TegumentDamage Dislodgement Dislodgement from Host Tissues MuscleContraction->Dislodgement ImmuneAttack Host Immune System Attack TegumentDamage->ImmuneAttack WormDeath Worm Death Dislodgement->WormDeath ImmuneAttack->WormDeath

This compound's Mechanism of Action

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of R-praziquantel (this compound) and racemic praziquantel against different stages of Schistosoma species. This data is essential for comparative analysis and for establishing baseline efficacy in experimental setups.

Table 1: In Vitro IC50 Values of Praziquantel and its Enantiomers against S. haematobium

CompoundIncubation Time (hours)IC50 (µg/mL)
R-PZQ (this compound) 40.007
720.01
Racemic PZQ 40.03
720.03
S-PZQ 43.51
723.40
trans-4-OH-PZQ (metabolite) 41.47
721.47
Data from in vitro studies on adult S. haematobium.[2]

Table 2: In Vitro IC50 Values of Praziquantel against S. mansoni at Different Developmental Stages

Developmental StageIncubation Time (days)Praziquantel IC50 (µM) - In Vitro GrownPraziquantel IC50 (µM) - In Vivo Grown
770.090.09
14140.230.16
21210.540.14
28280.100.08
35350.060.07
IC50 values determined 72 hours post-incubation.[3]

Experimental Protocols

Protocol 1: In Vitro Culture of Schistosoma mansoni from Cercariae to Juvenile Worms

This protocol describes a cell-free method for the in vitro cultivation of S. mansoni from the cercarial stage to juvenile worms, which can then be used for drug efficacy testing.[4][5][6][7]

Materials:

  • S. mansoni cercariae

  • Hybridoma Medium (HM) or DMEM

  • Human Serum (HSe)

  • Penicillin-Streptomycin solution

  • 96-well flat-bottom tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

Methodology:

  • Cercarial Transformation: Mechanically transform S. mansoni cercariae into skin-stage (SkS) schistosomula.

  • Initial Culture: Place 30-50 newly transformed schistosomula (NTS) into each well of a 96-well plate containing 100 µL of Hybridoma Medium supplemented with 200 U/mL penicillin and 200 µg/mL streptomycin.[8]

  • Incubation for Lung Stage: Incubate the plate at 37°C in a 5% CO2 humidified atmosphere. Under these serum-free conditions, the parasites will develop to the lung-stage (LuS) within approximately one week.

  • Development to Liver Stage: To promote further development to the liver stage (LiS), supplement the culture medium with 20% human serum (HSe).[3]

  • Maintenance: Replace the medium weekly to provide fresh nutrients. Monitor the development of the worms using an inverted microscope. Juvenile worms (liver stage) are typically observed within 3-6 weeks.[8]

Cercariae Cercariae Transformation Mechanical Transformation Cercariae->Transformation NTS Newly Transformed Schistosomula (NTS) Transformation->NTS Culture_LuS Culture in Serum-Free Hybridoma Medium (1 week) NTS->Culture_LuS LuS Lung-Stage Schistosomula Culture_LuS->LuS Culture_LiS Culture in Medium + 20% Human Serum (3-6 weeks) LuS->Culture_LiS LiS Liver-Stage (Juvenile Worms) Culture_LiS->LiS

In Vitro Culture Workflow for S. mansoni
Protocol 2: Juvenile Worm Motility and Viability Assay

This assay is used to determine the efficacy of this compound on juvenile S. mansoni by assessing their motility and viability.

Materials:

  • In vitro cultured juvenile worms (liver stage)

  • This compound stock solution (in DMSO)

  • Culture medium (as used in Protocol 1)

  • 96-well plates

  • Inverted microscope

Methodology:

  • Preparation: Select wells containing healthy juvenile worms.

  • Drug Dilution: Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 1%. Include a DMSO-only control.

  • Drug Application: Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates at 37°C and 5% CO2.

  • Viability Scoring: Observe the worms at 24, 48, and 72 hours post-treatment using an inverted microscope. Score the viability based on a scale (e.g., 3 = normal motility, 2 = reduced motility, 1 = minimal motility, 0 = no motility/dead).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the worm's motility/viability.

JuvenileWorms Culture Juvenile Worms in 96-well Plate DrugPreparation Prepare Serial Dilutions of this compound JuvenileWorms->DrugPreparation DrugAddition Add Drug Dilutions to Wells DrugPreparation->DrugAddition Incubation Incubate at 37°C, 5% CO2 DrugAddition->Incubation Microscopy Microscopic Observation (24, 48, 72h) Incubation->Microscopy Scoring Score Worm Motility and Viability Microscopy->Scoring Analysis Calculate IC50 Scoring->Analysis

Juvenile Worm Motility Assay Workflow
Protocol 3: Adult Worm Motility Assay

This protocol is for assessing the effect of this compound on the motility of adult S. mansoni worms.

Materials:

  • Adult S. mansoni worms (harvested from infected mice)

  • RPMI-1640 medium supplemented with 5% FBS and antibiotics

  • This compound stock solution (in DMSO)

  • 24-well culture plates

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

Methodology:

  • Worm Collection: Harvest adult worms from mice infected for approximately 49 days.[9]

  • Plating: Place one pair of worms (male and female) per well in a 24-well plate containing the culture medium.

  • Drug Application: Add this compound at desired concentrations to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates at 37°C and 5% CO2.

  • Motility Assessment: Monitor the worms for up to 72 hours and assess their survival and motility using an inverted microscope.[9]

Protocol 4: Tegument Damage Assessment using Scanning Electron Microscopy (SEM)

This protocol outlines the steps for preparing this compound-treated worms for SEM to visualize damage to the tegument.

Materials:

  • Treated and control adult worms

  • Phosphate-buffered saline (PBS)

  • Glutaraldehyde solution (2.5%)

  • Osmium tetroxide solution (1%)

  • Ethanol series (for dehydration)

  • Hexamethyldisilazane (HMDS)

  • SEM stubs and sputter coater

  • Scanning Electron Microscope

Methodology:

  • Fixation: After treatment with this compound, wash the worms in PBS and fix them in 2.5% glutaraldehyde in PBS for at least 2 hours at 4°C.

  • Post-fixation: Wash the worms again in PBS and post-fix with 1% osmium tetroxide for 1 hour.

  • Dehydration: Dehydrate the samples through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, 100%).

  • Drying: Chemically dry the samples using HMDS.

  • Mounting and Coating: Mount the dried worms on SEM stubs, coat them with gold-palladium in a sputter coater.

  • Imaging: Observe the samples under a scanning electron microscope to assess for tegumental damage, such as swelling, vacuolization, and peeling.[10][11]

WormTreatment Treat Adult Worms with this compound Fixation Fix with 2.5% Glutaraldehyde WormTreatment->Fixation PostFixation Post-fix with 1% Osmium Tetroxide Fixation->PostFixation Dehydration Dehydrate in Graded Ethanol Series PostFixation->Dehydration Drying Chemically Dry with HMDS Dehydration->Drying MountingCoating Mount on Stubs and Sputter Coat with Gold Drying->MountingCoating Imaging Image with Scanning Electron Microscope MountingCoating->Imaging

SEM Sample Preparation Workflow

References

Development of a Pediatric-Friendly Formulation of Arpraziquantel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the development of a pediatric-friendly formulation of Arpraziquantel, a crucial advancement in the treatment of schistosomiasis in preschool-aged children. This compound, the R-(-)-enantiomer of praziquantel, has been formulated as a 150 mg orally dispersible tablet (ODT) to address the needs of this vulnerable patient population.[1][2][3] This formulation offers improved palatability and ease of administration compared to the standard praziquantel tablets.[2][3][4]

The development program, led by the Pediatric Praziquantel Consortium, has successfully completed preclinical and clinical phases, culminating in a positive scientific opinion from the European Medicines Agency (EMA) for use in children aged 3 months to 6 years.[4][5][6][7]

Formulation Development

The pediatric formulation of this compound is a 150 mg dispersible tablet designed to be palatable for young children and stable in tropical climates.[3][8] The prototype was developed by Astellas and further optimized by Merck.[2][3]

Table 1: Composition of this compound 150 mg Dispersible Tablets

ComponentFunction
Active Substance
This compoundAnthelmintic
Excipients
Cellulose, microcrystallineDiluent, disintegrant
MannitolDiluent, sweetening agent
CrospovidoneDisintegrant
Sodium stearyl fumarateLubricant
Silica, colloidal anhydrousGlidant
SucraloseSweetening agent
FlavorTaste-masking agent

Source: EMA Public Assessment Report (qualitative composition)

Mechanism of Action

This compound, the biologically active R-enantiomer of praziquantel, exerts its anthelmintic effect by increasing the permeability of the schistosome cell membranes to calcium ions. This influx of calcium results in severe muscle contractions and paralysis of the worms. The parasites detach from the blood vessel walls and are subsequently eliminated by the host's immune system.

This compound This compound (R-praziquantel) Schistosome Schistosoma Worm This compound->Schistosome targets Ca_channel Calcium Ion Channels Schistosome->Ca_channel on Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx leads to Paralysis Muscle Contraction & Paralysis Ca_influx->Paralysis Detachment Detachment from Blood Vessel Wall Paralysis->Detachment Elimination Host Immune Elimination Detachment->Elimination

Mechanism of action of this compound.

Clinical Development Workflow

The development of the pediatric this compound formulation followed a structured clinical trial pathway, from initial safety and pharmacokinetic studies to pivotal efficacy trials.

cluster_preclinical Preclinical cluster_clinical Clinical Development cluster_regulatory Regulatory & Access Preclinical Formulation Development (Taste-masking, Stability) Tox Toxicology Studies Preclinical->Tox PhaseI Phase I (Safety & PK in Adults) Tox->PhaseI PhaseII Phase II (Dose-finding & Palatability in Children) PhaseI->PhaseII PhaseIII Phase III (Pivotal) (Efficacy & Safety in Children) NCT03845140 PhaseII->PhaseIII EMA EMA Submission (Positive Opinion) PhaseIII->EMA WHO WHO Prequalification EMA->WHO ADOPT ADOPT Program (Implementation Research) WHO->ADOPT

Pediatric this compound Development Workflow.

Quantitative Data Summary

Efficacy Data (Phase III Trial - NCT03845140)

The pivotal Phase III trial was an open-label, partly randomized study conducted in Côte d'Ivoire and Kenya in children aged 3 months to 6 years infected with Schistosoma mansoni or Schistosoma haematobium.[1][5][8][9]

Table 2: Cure Rates at 17-21 Days Post-Treatment

InfectionTreatment GroupAge GroupDoseNumber of Patients (n)Cure Rate (%) [95% CI]
S. mansoniThis compound4-6 years50 mg/kg10087.8 [79.6-93.5]
S. mansoniPraziquantel4-6 years40 mg/kg5081.3 [67.4-91.1]
S. haematobiumThis compound3 months - 6 years60 mg/kg6086.0

Source: The Lancet Infectious Diseases, 2023; EMA Public Assessment Report[1][4][5][8]

Table 3: Egg Reduction Rate (ERR)

InfectionTreatment GroupERR (%)
S. mansoniThis compound~99
S. haematobiumThis compound~99

Source: Pediatric Praziquantel Consortium Data[10]

Safety Data (Phase III Trial)

The safety profile of this compound was found to be similar to that of praziquantel.[10] The most frequently reported adverse events are summarized below.

Table 4: Common Treatment-Emergent Adverse Events

Adverse EventFrequency
Abdominal painUp to 1 in 10 people
DiarrheaUp to 1 in 10 people
VomitingUp to 1 in 10 people
Somnolence (sleepiness)Up to 1 in 10 people

Source: EMA Public Assessment Report[4][5]

Pharmacokinetic Parameters

Pharmacokinetic data for the pediatric population are still being fully characterized. A population pharmacokinetic (popPK) model for R-praziquantel has been developed.[11] Crushing tablets for preschool-aged children was found to increase the absorption rate.[11]

Table 5: Population Pharmacokinetic Model Findings for R-Praziquantel in Children

ParameterObservation
Absorption RateIncreased by 64% when tablets are crushed for preschool-aged children.
Mean Transit Absorption Time70% higher in children compared to adults.
BioavailabilityDecreased slightly with an increase in dose.

Source: Journal of Pharmacokinetics and Pharmacodynamics, 2022[11]

Experimental Protocols

The following protocols are based on methodologies described in published literature and clinical trial information.

Protocol 1: Palatability Assessment

Objective: To assess the palatability of the this compound 150 mg dispersible tablet in pediatric patients.

Methodology: A "swill-and-spit" taste study design is employed.

Procedure:

  • Recruit and obtain informed consent from children in the target age group (e.g., 6-11 years for initial taste studies).

  • On Day 1, participants assess the palatability of the orally disintegrating tablet without water.

  • On Day 2, participants assess the palatability of the tablet dispersed in water.

  • A randomized sequence is used for the order of administration of different formulations (e.g., this compound ODT vs. crushed standard praziquantel).

  • Immediately after tasting and spitting out the product (t=0) and after 2-5 minutes (t=2-5), participants rate the "overall palatability" using a 100 mm Visual Analogue Scale (VAS) combined with a 5-point hedonic (facial) scale.

  • The VAS is anchored with "worst taste" at 0 mm and "best taste" at 100 mm.

  • An open-ended questionnaire can be used to gather additional feedback on the taste and mouthfeel.

Protocol 2: Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in pediatric patients with schistosomiasis.

Methodology: A sparse sampling design is often used in pediatric pharmacokinetic studies.

Procedure:

  • Administer a single oral dose of this compound (e.g., 50 mg/kg or 60 mg/kg) to each participant.

  • Collect dried blood spot (DBS) samples at predetermined time points post-dose (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

  • Analyze the DBS samples for this compound concentrations using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.

  • Perform non-compartmental analysis (NCA) to determine pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

  • Utilize population pharmacokinetic (popPK) modeling software (e.g., Phoenix™) to analyze the data and evaluate the influence of covariates such as age and weight.[11]

Protocol 3: Phase III Clinical Trial for Efficacy and Safety (Based on NCT03845140)

Objective: To evaluate the efficacy, safety, and palatability of this compound in children aged 3 months to 6 years with schistosomiasis.

Study Design: An open-label, partly randomized, multicenter study.

Procedure:

  • Screening and Enrollment:

    • Screen children for S. mansoni or S. haematobium infection using standard methods (e.g., Kato-Katz for stool, urine filtration for urine, and/or point-of-care circulating cathodic antigen urine cassette test).[1][5][8][9]

    • Enroll eligible participants based on inclusion/exclusion criteria (e.g., age, weight, and confirmed infection).

  • Treatment Allocation and Administration:

    • For S. mansoni infection in children aged 4-6 years, randomize participants (2:1) to receive a single oral dose of this compound (50 mg/kg) or crushed standard praziquantel (40 mg/kg).[1][5][8][9]

    • For other age cohorts with S. mansoni and all cohorts with S. haematobium, administer a single oral dose of this compound (50 mg/kg for S. mansoni, 60 mg/kg for S. haematobium).[1][5][8][9][10]

  • Efficacy Assessment:

    • Collect stool and/or urine samples at baseline and at 17-21 days post-treatment.

    • Determine the primary endpoint: clinical cure rate, defined as the absence of parasite eggs in the samples at the follow-up visit.[12]

    • Calculate the egg reduction rate (ERR) as a secondary endpoint.

  • Safety Monitoring:

    • Monitor and record all adverse events (AEs) and serious adverse events (SAEs) throughout the study period.

    • Assess the relationship of AEs to the study drug.

Screening Screening & Enrollment (Infection Confirmation) Randomization Randomization (for specific cohorts) or Treatment Assignment Screening->Randomization Treatment Single Oral Dose Administration (this compound or Praziquantel) Randomization->Treatment FollowUp Follow-up Visits Treatment->FollowUp Efficacy Efficacy Assessment (Cure Rate & ERR) FollowUp->Efficacy Safety Safety Monitoring (Adverse Events) FollowUp->Safety DataAnalysis Data Analysis & Reporting Efficacy->DataAnalysis Safety->DataAnalysis

Phase III Clinical Trial Logical Flow.

References

Application Notes and Protocols for the Quantification of Arpraziquantel in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Arpraziquantel in biological matrices. This compound is the biologically active R-(-)-enantiomer of Praziquantel, a widely used anthelmintic drug.[1] Accurate quantification of this compound is crucial for pharmacokinetic studies, dose-finding, and ensuring the efficacy and safety of this important medication, particularly in pediatric populations for the treatment of schistosomiasis.[1][2]

The following sections detail validated analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.

Overview of Analytical Methods

The quantification of this compound in biological samples such as plasma, blood, and dried blood spots predominantly relies on chromatographic techniques. Enantioselective separation is critical to distinguish this compound from its less active S-(+)-enantiomer.

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV detection, HPLC provides a robust and widely accessible method for quantification. Chiral stationary phases are essential for the separation of the enantiomers.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies requiring low limits of quantification.[3][4][5] It allows for the simultaneous analysis of this compound and its metabolites.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated analytical methods for the determination of Praziquantel enantiomers, which are directly applicable to this compound.

Table 1: HPLC-UV Method Performance

ParameterHuman Plasma[7]Rat Plasma[8]Human Plasma[9]
Linearity Range (ng/mL) 50 - 16005 - 1000100 - 2000
Lower Limit of Quantification (LLOQ) (ng/mL) 55100
Intra-day Precision (%RSD) < 15%Within 15%3.0 ± 1.7%
Inter-day Precision (%RSD) < 15%Within 15%6.3 ± 1.9%
Accuracy (% Deviation) < ±15%--
Recovery (%) > 90%-102.1 ± 5.6%
Internal Standard DiazepamDiazepamDiazepam

Table 2: LC-MS/MS Method Performance

ParameterRat Plasma[3]Human Plasma, Blood, DBS[10]Cat Plasma[4]Human Plasma[5]
Linearity Range -0.01-2.5 µg/mL (PZQ enantiomers)-1.012 - 751.552 ng/mL
Lower Limit of Quantification (LLOQ) 3.0 ng/mL0.01 µg/mL (PZQ enantiomers)-1.012 ng/mL
Intra-day Precision (%RSD) ≤ 15%< 15%--
Inter-day Precision (%RSD) ≤ 15%< 15%--
Accuracy (Relative Error) ≤ ±15%85-115%--
Recovery (%) > 85%--87.34
Internal Standard ---Deuterated Praziquantel

Experimental Protocols

Protocol 1: Enantioselective HPLC-UV Method for Human Plasma

This protocol is adapted from a validated method for the determination of Praziquantel in human plasma.[7]

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma, add the internal standard (Diazepam).

  • Perform a single-step liquid-liquid extraction using a mixture of methyl-tert-butylether and dichloromethane (2:1, v/v).

  • Vortex the mixture and centrifuge.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

3.1.2. Chromatographic Conditions

  • Column: Luna C18 (250 mm x 4.6 mm, 5 µm particle size)[7]

  • Mobile Phase: Acetonitrile and distilled water (70:30, v/v)[7]

  • Flow Rate: 1.0 mL/min[7]

  • Detection: UV at 217 nm[7]

  • Column Temperature: 25°C[7]

  • Retention Times: Praziquantel ~4.8 min, Diazepam ~6.2 min[7]

Protocol 2: Enantioselective LC-MS/MS Method for Human Plasma, Blood, and Dried Blood Spots (DBS)

This protocol is based on a method developed for the analysis of R- and S-Praziquantel and its metabolite.[10]

3.2.1. Sample Preparation

  • Plasma/Blood: Protein precipitation is a common and effective method.

  • DBS: Extraction from the dried spot using an appropriate organic solvent.

  • Use a C-18 trapping column for online sample purification and concentration.[10]

3.2.2. Chromatographic and Mass Spectrometric Conditions

  • Chiral Separation Column: Cellulose tris(3-chloro-4-methylphenylcarbamate) column[10]

  • Detection: Positive ion mode using selected reaction monitoring (SRM).[10]

  • SRM Transitions:

    • R- and S-PZQ: m/z 312.2 → 202.2[10]

    • R-trans-4-OH-PZQ (metabolite): m/z 328.0 → 202.0[10]

Visualizations

Experimental Workflow for this compound Quantification

G cluster_0 Sample Collection & Preparation cluster_1 Chromatographic Analysis cluster_2 Detection & Quantification Sample Biological Sample (Plasma, Blood, DBS) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC System Evaporation->Injection Separation Chiral Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Data_Analysis Data Acquisition & Analysis Detection->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification

Caption: Workflow for this compound analysis in biological samples.

Logical Relationship for Method Selection

G Requirement Required LLOQ? High_LLOQ High LLOQ (>10 ng/mL) Requirement->High_LLOQ High Low_LLOQ Low LLOQ (<10 ng/mL) Requirement->Low_LLOQ Low HPLC_UV Select HPLC-UV High_LLOQ->HPLC_UV LC_MSMS Select LC-MS/MS Low_LLOQ->LC_MSMS

Caption: Decision tree for selecting an analytical method.

References

Investigating Arpraziquantel for Novel Anthelmintic Applications Against Trematode Infections

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Arpraziquantel, the pharmacologically active (R)-enantiomer of praziquantel, is a novel formulation developed to address a critical treatment gap in preschool-aged children with schistosomiasis.[1][2][3] Its improved palatability and safety profile make it a promising candidate for broader applications in controlling other trematode infections.[2][4] While extensive clinical data exists for its efficacy against Schistosoma species, its potential against other significant human trematodes such as Clonorchis sinensis, Opisthorchis viverrini, Paragonimus species, and Fasciola hepatica remains largely unexplored.[1][5]

These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the efficacy of this compound against a range of trematode infections. The protocols outlined below are based on established methodologies for anthelmintic drug screening and can be adapted for the specific trematode species under investigation. Given the limited direct data on this compound for non-Schistosoma trematodes, the information on praziquantel serves as a foundational reference.

Pharmacokinetics and Mechanism of Action

This compound shares the same mechanism of action as racemic praziquantel, which involves the disruption of calcium homeostasis in the parasite.[5][6] This leads to rapid muscle contraction, paralysis, and tegumental damage, ultimately resulting in the death of the worm.[7][8] Praziquantel is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes.[9][10] The (R)-enantiomer (this compound) is cleared more rapidly than the (S)-enantiomer.[9] Understanding these pharmacokinetic properties is crucial for designing effective in vivo studies.

Quantitative Data Summary: Praziquantel Efficacy Against Various Trematodes

The following table summarizes the reported efficacy of praziquantel against different trematode infections. This data can serve as a benchmark for initial dose-ranging studies with this compound. It is important to note that praziquantel is largely ineffective against Fasciola species.[8][11]

Trematode SpeciesInfectionRecommended Praziquantel Dosage (Adults)Cure Rate (%)Egg Reduction Rate (%)References
Schistosoma mansoniSchistosomiasis40 mg/kg, single dose79.4 - 88.6>90[5][11]
Schistosoma haematobiumSchistosomiasis40 mg/kg, single dose83.0 - 88.9>90[5][11]
Clonorchis sinensisClonorchiasis25 mg/kg, three times a day for 1-2 days85.7 - 100Not widely reported[11][12]
Opisthorchis viverriniOpisthorchiasis25 mg/kg, three times a day for 1 day100>99.5[11][13][14]
Paragonimus speciesParagonimiasis25 mg/kg, three times a day for 2 days~85-100Not widely reported[15][16][17]
Fasciola hepaticaFascioliasisIneffective--[11]

Experimental Protocols

In Vitro Efficacy Assessment

This protocol describes a general method for assessing the in vitro activity of this compound against adult and juvenile trematodes.

1. Parasite Preparation:

  • Adult trematodes can be recovered from experimentally infected laboratory animals (e.g., rats, hamsters, gerbils) at the appropriate time post-infection.[18][19]
  • For liver flukes like Fasciola, adult worms can be obtained from the bile ducts of infected sheep or cattle from abattoirs.
  • Metacercariae for in vitro excystation to obtain newly excysted juveniles (NEJs) can be isolated from the second intermediate host (e.g., fish for Clonorchis and Opisthorchis, crustaceans for Paragonimus).[20][21]
  • Wash the collected parasites extensively in a suitable culture medium (e.g., RPMI-1640, DMEM) supplemented with antibiotics to remove host tissue and contaminants.[22]

2. Drug Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for testing. Ensure the final solvent concentration is non-toxic to the parasites (typically ≤0.5%).

3. In Vitro Assay:

  • Place individual or small groups of parasites into the wells of a multi-well plate containing the culture medium.
  • Add the different concentrations of this compound to the wells. Include a negative control (medium with solvent) and a positive control (a known effective drug, e.g., praziquantel for susceptible species, triclabendazole for Fasciola).
  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.[23]
  • Observe the parasites at regular intervals (e.g., 1, 3, 6, 12, 24, 48, 72 hours) under a dissecting microscope.[20][21]
  • Assess parasite viability based on motility and morphological changes (e.g., contraction, paralysis, tegumental damage). A scoring system can be used to quantify motility.[22]
  • Mortality is confirmed by the absence of movement upon gentle prodding.
  • Calculate the EC50 (half-maximal effective concentration) values.

Experimental Workflow for In Vitro Efficacy Assessment

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis parasite_prep Parasite Collection (Adults or Metacercariae) incubation Incubation with Drug (Multi-well plates, 37°C, 5% CO2) parasite_prep->incubation drug_prep This compound Stock Solution Preparation drug_prep->incubation observation Microscopic Observation (Motility & Morphology) incubation->observation data_collection Record Viability Scores and Mortality observation->data_collection ec50 Calculate EC50 data_collection->ec50

Caption: Workflow for in vitro anthelmintic screening.

In Vivo Efficacy Assessment

This protocol provides a general procedure for evaluating the in vivo efficacy of this compound in a rodent model of trematode infection.

1. Animal Model and Infection:

  • Select an appropriate laboratory animal model (e.g., Wistar rats for Clonorchis sinensis, Syrian golden hamsters for Opisthorchis viverrini).[18][20]
  • Infect the animals orally with a defined number of viable metacercariae.[19]
  • Maintain the animals under standard laboratory conditions with access to food and water ad libitum.
  • Allow the infection to establish (typically 4-6 weeks for adult worms to develop in the bile ducts or lungs).[18][19]

2. Drug Administration:

  • Randomly assign the infected animals to different treatment groups: vehicle control, this compound at various doses, and a positive control group (e.g., praziquantel).
  • Administer the drug orally via gavage. The formulation of this compound as a dispersible tablet is advantageous for administration to animals.[1][4]
  • The dosing regimen (single dose vs. multiple doses) should be based on the pharmacokinetic profile of the drug and the results from in vitro studies.

3. Efficacy Evaluation:

  • Euthanize the animals at a predetermined time point post-treatment (e.g., 7-14 days).[19]
  • Perfuse the hepatic portal system and/or carefully dissect the target organs (liver, bile ducts, lungs) to recover the adult worms.
  • Count the number of worms in each animal.
  • Calculate the worm burden reduction (WBR) for each treatment group compared to the vehicle control group using the following formula: WBR (%) = [(Mean number of worms in control group - Mean number of worms in treated group) / Mean number of worms in control group] x 100
  • Fecal egg counts can also be monitored before and after treatment to determine the egg reduction rate (ERR).

Experimental Workflow for In Vivo Efficacy Assessment

in_vivo_workflow infection Animal Infection (e.g., oral gavage with metacercariae) establishment Infection Establishment (4-6 weeks) infection->establishment grouping Randomization into Treatment Groups establishment->grouping treatment Oral Administration of This compound grouping->treatment euthanasia Euthanasia and Worm Recovery treatment->euthanasia analysis Worm Burden Calculation and Statistical Analysis euthanasia->analysis

Caption: Workflow for in vivo drug efficacy testing.

Signaling Pathway

The presumed mechanism of action for this compound, inherited from praziquantel, involves the disruption of voltage-gated calcium channels in the parasite's tegument. This leads to an influx of Ca2+, causing spastic paralysis and vacuolization of the tegument, making the parasite susceptible to the host's immune response.

Proposed Signaling Pathway for this compound Action

signaling_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effects cluster_organismal_effect Organismal Outcome This compound This compound ca_channel Voltage-gated Ca2+ Channel (in parasite tegument) This compound->ca_channel Binds and modulates ca_influx Ca2+ Influx ca_channel->ca_influx Opens paralysis Spastic Muscle Paralysis ca_influx->paralysis vacuolization Tegumental Vacuolization ca_influx->vacuolization death Worm Death paralysis->death immune_attack Host Immune Attack vacuolization->immune_attack Exposes antigens immune_attack->death

Caption: Proposed mechanism of this compound action.

Conclusion

This compound holds significant potential as a broad-spectrum anthelmintic. The protocols and information provided here offer a starting point for the systematic investigation of its efficacy against a wider range of trematode pathogens. Future research should focus on generating specific dose-response data for each targeted trematode species, both in vitro and in vivo, to establish the therapeutic potential of this compound beyond schistosomiasis. Such studies are essential for expanding the arsenal of drugs available to combat these neglected tropical diseases.

References

Arpraziquantel Phase 3 Clinical Trial in Preschoolers: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

New Hope for Youngest Patients with Schistosomiasis: Phase 3 Trial of Arpraziquantel Demonstrates High Efficacy and Favorable Safety in Preschool-Aged Children.

Recent Phase 3 clinical trial results for this compound, a novel orally dispersible tablet, have shown promising outcomes for the treatment of schistosomiasis in children aged 3 months to 6 years. This critical research addresses a significant treatment gap for this vulnerable population. These application notes provide a detailed overview of the trial's findings and methodologies for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The pivotal, open-label, partly randomized Phase 3 trial (NCT03845140) was conducted in Côte d'Ivoire and Kenya. The study evaluated the efficacy, safety, and palatability of this compound in preschool-aged children infected with Schistosoma mansoni or Schistosoma haematobium.[1]

Efficacy Results

The primary efficacy endpoint was the clinical cure rate, defined as the absence of parasite eggs in stool (S. mansoni) or urine (S. haematobium) 17-21 days after treatment.[2] The secondary efficacy outcome included the egg reduction rate (ERR).[2]

Table 1: Clinical Cure Rates for S. mansoni Infection

CohortAge GroupTreatmentNumber of Participants (n)Cure Rate (%)95% Confidence Interval
1a4-6 yearsThis compound (50 mg/kg)10087.879.6-93.5
1b4-6 yearsPraziquantel (40 mg/kg)5081.367.4-91.1
22-3 yearsThis compound (50 mg/kg)30High (exact % not specified in results)-
33 months - <2 yearsThis compound (50 mg/kg)18High (exact % not specified in results)-

Data sourced from The Lancet Infectious Diseases.[1]

Table 2: Clinical Cure Rates for S. haematobium Infection

CohortAge GroupTreatmentNumber of Participants (n)Cure Rate (%)
4a3 months - 6 yearsThis compound (50 mg/kg)30Sub-optimal (exact % not specified)
4b3 months - 6 yearsThis compound (60 mg/kg)60Close to or above 90%

Note: Following a recommendation from the independent Data Monitoring Committee due to a sub-optimal cure rate at 50 mg/kg for S. haematobium, the dose was increased to 60 mg/kg for the remainder of the cohort, which then demonstrated high efficacy.[2]

The egg reduction rates were reported to be very high, around 99%, across all groups treated with this compound.

Safety and Tolerability

This compound demonstrated a favorable safety and tolerability profile. No new safety concerns were identified during the study.[1] The most common drug-related treatment-emergent adverse events are summarized below.

Table 3: Common Drug-Related Adverse Events in this compound Treatment Groups

Adverse EventPercentage of Participants Reporting (%)
Abdominal Pain14
Diarrhoea9
Somnolence7
Vomiting6

Data based on 288 participants who received this compound.[1]

Experimental Protocols

Detailed methodologies for the key diagnostic experiments performed in the clinical trial are provided below.

Diagnosis of Schistosoma mansoni Infection

S. mansoni infection was initially detected using a point-of-care circulating cathodic antigen (POC-CCA) urine cassette test and subsequently confirmed using the Kato-Katz method.[1]

Objective: To qualitatively detect the presence of Schistosoma circulating cathodic antigen in urine as a rapid screening method.

Materials:

  • POC-CCA test cassette (Rapid Medical Diagnostics, Pretoria, South Africa)

  • Urine collection cup

  • Pipette or dropper

Procedure:

  • Collect a fresh urine sample from the participant in a clean collection cup.

  • Using the provided pipette, add two drops of urine to the circular well of the test cassette.

  • Allow the test to develop for 20 minutes at ambient temperature.

  • Read the results visually. The presence of both a control and a test line indicates a positive result. The intensity of the test line can provide a semi-quantitative measure of infection intensity.

Objective: To detect and quantify S. mansoni eggs in fecal samples for confirmation of infection and determination of egg burden.

Materials:

  • Microscope slides

  • Hydrophilic cellophane strips (40-50 µm thick) pre-soaked in a glycerol-malachite green solution

  • Stainless steel, plastic, or cardboard template with a standardized hole (e.g., to hold 41.7 mg of feces)

  • Plastic spatula

  • Nylon or plastic screen (60-105 mesh)

  • Newspaper or scrap paper

  • Forceps

  • Microscope

Procedure:

  • Place a small amount of the fecal sample onto a piece of newspaper.

  • Press the screen on top of the fecal sample to sieve it.

  • Scrape the sieved feces from the top of the screen using the flat-sided spatula.

  • Place the template in the center of a clean microscope slide.

  • Fill the hole of the template with the sieved fecal material, ensuring it is level with the top of the template.

  • Carefully remove the template, leaving a cylinder of feces on the slide.

  • Cover the fecal sample with a pre-soaked cellophane strip.

  • Invert the microscope slide and press it firmly against a smooth, hard surface to spread the fecal sample evenly.

  • Allow the slide to clear for at least one hour at room temperature to make the eggs more visible.

  • Examine the entire smear under a microscope at low power (100x magnification).

  • Count the number of S. mansoni eggs. The egg count can be multiplied by a factor (e.g., 24 for a 41.7 mg template) to express the result as eggs per gram (EPG) of feces.

Visualizations

This compound Phase 3 Trial Workflow

G cluster_screening Screening & Enrollment cluster_treatment Treatment Allocation & Administration cluster_followup Follow-up & Analysis cluster_results Results start Preschool-aged Children (3 months - 6 years) in Endemic Areas poc_cca S. mansoni Screening: Point-of-Care Circulating Cathodic Antigen (POC-CCA) Urine Test start->poc_cca urine_filtration S. haematobium Diagnosis: Urine Filtration start->urine_filtration kato_katz S. mansoni Confirmation: Kato-Katz Thick Smear poc_cca->kato_katz enrollment Enrollment of Infected Children kato_katz->enrollment urine_filtration->enrollment cohorts Stratification by Age and Schistosoma Species enrollment->cohorts randomization Randomization (Cohort 1, 4-6 years, S. mansoni) This compound This compound Administration (50 mg/kg for S. mansoni, 60 mg/kg for S. haematobium) randomization->this compound 2:1 praziquantel Praziquantel Administration (40 mg/kg, Control Group) randomization->praziquantel cohorts->randomization cohorts->this compound Cohorts 2, 3, 4 follow_up Follow-up at 17-21 Days Post-Treatment This compound->follow_up praziquantel->follow_up efficacy_analysis Primary Endpoint Analysis: Clinical Cure Rate follow_up->efficacy_analysis safety_analysis Safety & Tolerability Analysis follow_up->safety_analysis high_efficacy High Efficacy Demonstrated efficacy_analysis->high_efficacy favorable_safety Favorable Safety Profile safety_analysis->favorable_safety

Caption: Workflow of the this compound Phase 3 Clinical Trial.

Mechanism of Action of this compound

G cluster_drug This compound Action cluster_parasite Effect on Schistosoma Parasite cluster_host Host Response & Outcome This compound This compound tegument Disruption of Parasite Tegument (Outer Surface) This compound->tegument calcium Increased Permeability to Calcium Ions (Ca2+) This compound->calcium immune_exposure Exposure of Parasite Antigens to Host Immune System tegument->immune_exposure paralysis Muscle Contraction and Spastic Paralysis calcium->paralysis dislodgement Dislodgement from Blood Vessel Walls paralysis->dislodgement immune_attack Host Immune System Attack dislodgement->immune_attack immune_exposure->immune_attack elimination Parasite Elimination immune_attack->elimination

Caption: Proposed mechanism of action of this compound on Schistosoma parasites.

References

Application Notes and Protocols for Weight-Based Dosing of Arpraziquantel in Pediatric Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arpraziquantel, the pharmacologically active R-enantiomer of praziquantel, has been developed as a new pediatric-friendly formulation to treat schistosomiasis in children aged 3 months to 6 years.[1][2] This new 150 mg orally dispersible tablet is designed to address the treatment gap in this vulnerable population, offering a palatable and easy-to-administer option that is stable in tropical climates.[2][3][4] These application notes provide a comprehensive overview of weight-based dosing strategies, relevant experimental protocols, and the molecular mechanism of action of this compound.

Data Presentation

Table 1: Weight-Based Dosing Regimen for this compound in Children (3 months to 6 years)

The recommended dosing for this compound is based on the child's body weight and the species of Schistosoma. The tablets should be fully dispersed in a minimal amount of water (e.g., 10 mL for 1-5 tablets, 20 mL for 6-11 tablets) and administered orally.[5]

Infection Type Target Dose Body Weight (kg) Number of 150 mg Tablets
S. mansoni 50 mg/kg5.0 - 6.92
7.0 - 9.93
10.0 - 12.94
13.0 - 16.95
17.0 - 22.97
23.0 - 30.09
S. haematobium 60 mg/kg5.0 - 5.92
6.0 - 7.93
8.0 - 10.94
11.0 - 13.95
14.0 - 18.97
19.0 - 23.99
24.0 - 30.011

Source: Adapted from the World Health Organization proposal for the addition of this compound to the WHO Model List of Essential Medicines.[5]

Table 2: Summary of Efficacy and Safety from Clinical Trials

Clinical trials have demonstrated a high cure rate and a favorable safety profile for this compound in the pediatric population.

Parameter Finding Clinical Trial Phase Schistosoma Species
Efficacy (Cure Rate) >85%Phase II & IIIS. mansoni
>95%Phase II & IIIS. haematobium
Common Adverse Events Abdominal pain, diarrhea, vomiting, somnolencePhase IIIS. mansoni & S. haematobium

Source: Data compiled from Phase II and III clinical trial results.[1][5]

Mechanism of Action

This compound exerts its anthelmintic effect by disrupting calcium homeostasis in the schistosome. The drug is believed to act on voltage-gated calcium channels in the parasite's cell membranes, leading to an uncontrolled influx of calcium.[3][6] More specifically, recent research has identified a schistosome-specific transient receptor potential (TRP) channel, TRPMPZQ, as a key target of praziquantel.[2][7] Activation of this channel by this compound results in spastic muscle paralysis and damage to the worm's outer layer (tegument), ultimately leading to its death and elimination from the host.[1][7]

Arpraziquantel_Mechanism_of_Action cluster_schistosome Schistosome Cell Membrane This compound This compound TRPM_PZQ TRPM_PZQ Channel This compound->TRPM_PZQ activates Ca_influx Ca²⁺ Influx TRPM_PZQ->Ca_influx mediates Paralysis Spastic Muscle Paralysis Ca_influx->Paralysis Tegument_damage Tegumental Damage Ca_influx->Tegument_damage Worm_death Worm Death & Elimination Paralysis->Worm_death Tegument_damage->Worm_death Clinical_Trial_Workflow cluster_workflow Clinical Development Pathway Phase1 Phase I (Safety & PK in Adults) Phase2 Phase II (Dose-finding, Efficacy, Safety in Pediatrics) Phase1->Phase2 Informs Phase3 Phase III (Pivotal Efficacy & Safety in Pediatrics) Phase2->Phase3 Determines Optimal Dose for Regulatory Regulatory Submission & Review (e.g., EMA) Phase3->Regulatory Provides Pivotal Data for Dosing_Guidelines Establishment of Weight-Based Dosing Guidelines Regulatory->Dosing_Guidelines Leads to

References

Application Notes and Protocols for Arpraziquantel Implementation Research in Endemic Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schistosomiasis, a debilitating parasitic disease, affects millions worldwide, with a significant burden on preschool-aged children who have largely been left out of treatment programs.[1] Arpraziquantel, a new pediatric formulation of praziquantel, has been developed to address this gap. It is an orally dispersible tablet that is small, palatable, and stable in tropical climates.[1][2][3][4] This document provides detailed application notes and protocols for the implementation research of this compound in schistosomiasis-endemic areas, focusing on its delivery, efficacy, and safety.

This compound: Drug Profile and Regulatory Status

This compound is the R-(-)-enantiomer of praziquantel, the biologically active component.[5] The new formulation consists of 150mg dispersible tablets designed for children aged 3 months to 6 years.[3][6] The development of this compound was led by the Pediatric Praziquantel Consortium, a public-private partnership.[1][2]

The European Medicines Agency (EMA) granted a positive scientific opinion for this compound in December 2023.[3] Subsequently, it was included in the World Health Organization's (WHO) List of Prequalified Medicinal Products in May 2024, with an expectation to be added to the WHO's List of Essential Medicines in 2025.[3][4][6]

Quantitative Data Summary

Efficacy Data from Phase III Clinical Trial

A pivotal Phase III clinical trial conducted in Côte d'Ivoire and Kenya confirmed the efficacy of this compound in children aged 3 months to 6 years.[1][7][8]

ParameterS. mansoni InfectionS. haematobium InfectionReference
Drug This compoundThis compound[5][9]
Dosage 50 mg/kg60 mg/kg[5][9]
Cure Rate >85% (close to 90%)95%[5][8][10]
Egg Reduction Rate >90%>90%[5]
Safety and Palatability Data from Phase III Clinical Trial

The Phase III trial also demonstrated a favorable safety profile and improved palatability compared to crushed standard praziquantel tablets.[1][5][9]

ParameterThis compoundPraziquantel (rac-PZQ)Reference
Overall Frequency of Treatment-Emergent Adverse Events (TEAEs) 62.2%62.5% (rac-PZQ ODT), 59.4% (Biltricide)[5]
Incidence of Drug-Related TEAEs < 20%Similar to this compound[5]
Common Drug-Related TEAEs Abdominal pain (14%), Diarrhea (9%), Vomiting (6%), Somnolence (7%)Not specified in detail[9]
Palatability Improved compared to rac-PZQBitter taste[5]
Dosing Recommendations

The recommended dosage of this compound is based on the infecting Schistosoma species and the child's body weight.[5]

Infecting SpeciesTarget DoseReference
S. mansoni 50 mg/kg[5]
S. haematobium 60 mg/kg[5]

Weight-Based Dosing for S. mansoni Infection (Target Dose 50 mg/kg) [5]

Body Weight (kg)Number of 150mg Tablets
5.0 - 6.92
7.0 - 9.93
10.0 - 12.94
13.0 - 15.95
16.0 - 18.96

Weight-Based Dosing for S. haematobium Infection (Target Dose 60 mg/kg) [5]

Body Weight (kg)Number of 150mg Tablets
5.0 - 6.93
7.0 - 9.94
10.0 - 12.95
13.0 - 15.96
16.0 - 18.97

Experimental Protocols

Protocol 1: Phase III Clinical Trial for Efficacy and Safety Assessment of this compound

This protocol is based on the design of the open-label, partly randomized Phase III trial conducted in Côte d'Ivoire and Kenya.[8][9][11]

1. Study Objectives:

  • Primary: To evaluate the efficacy (cure rate) of this compound in preschool-aged children with S. mansoni or S. haematobium infection.
  • Secondary: To assess the safety, tolerability, and palatability of this compound in the target population.

2. Study Population:

  • Children aged 3 months to 6 years with a confirmed S. mansoni or S. haematobium infection.
  • Minimum body weight requirements: 5 kg for children aged 3 months to 2 years, and 8 kg for those aged 2-6 years.[9]

3. Study Design:

  • Multicenter, open-label, partly randomized controlled trial.
  • Participants are assigned to cohorts based on age and infecting Schistosoma species.[8]

4. Materials:

  • This compound 150mg orally dispersible tablets.
  • Praziquantel 600mg tablets (for control arm).
  • Point-of-care circulating cathodic antigen (POC-CCA) urine cassette tests for S. mansoni screening.[9]
  • Kato-Katz thick smear kits for parasitological confirmation and quantification of S. mansoni eggs in stool.[9]
  • Urine filtration technique for detection and quantification of S. haematobium eggs in urine.
  • Standardized questionnaires for collecting data on demographics, clinical history, and adverse events.
  • Palatability assessment tools (e.g., facial expression scales).

5. Procedure:

  • Screening and Enrollment:
  • Obtain informed consent from parents or legal guardians.
  • Screen children for S. mansoni infection using POC-CCA urine tests and confirm with the Kato-Katz method.[9]
  • Screen for S. haematobium infection using urine filtration.
  • Enroll eligible participants who meet the inclusion criteria.
  • Randomization and Treatment Administration (for relevant cohorts):
  • For cohorts with a control group, randomly assign participants to receive either this compound or standard praziquantel.[9]
  • Administer a single oral dose of this compound (50 mg/kg for S. mansoni, 60 mg/kg for S. haematobium) or praziquantel (40 mg/kg) after a meal.[5][9]
  • For this compound, disperse the required number of tablets in a minimum of 10 mL of water for 1-5 tablets and 20 mL for 6-11 tablets, and stir until a homogeneous dispersion is obtained.[5] Administer immediately using a cup or syringe.[5]
  • Follow-up and Data Collection:
  • Monitor participants for adverse events for a specified period post-treatment (e.g., 4 hours).
  • Conduct follow-up assessments at 17-21 days post-treatment to determine the cure rate by re-evaluating stool and/or urine for parasite eggs.[8][10]
  • For S. haematobium, an additional urine sample may be collected at 35-40 days post-treatment.[10]
  • Assess palatability immediately after drug administration.
  • Data Analysis:
  • Calculate the cure rate as the primary efficacy endpoint.[9]
  • Summarize the incidence and severity of adverse events.
  • Analyze palatability data.

Protocol 2: Community-Based Mass Drug Administration (cMDA) of this compound

This protocol outlines a strategy for delivering this compound at the community level, a preferred method in some endemic areas.[12]

1. Objective: To achieve high treatment coverage of this compound in preschool-aged children through a community-based delivery platform.

2. Target Population: All preschool-aged children (as defined by national guidelines) residing in the target communities.

3. Materials:

  • This compound 150mg tablets.
  • Portable weighing scales or height-for-dose poles.
  • Community registers and treatment forms.
  • Training materials for community health volunteers (CHVs).
  • Community sensitization materials (e.g., posters, leaflets).

4. Procedure:

  • Preparatory Phase:
  • Engage with community leaders and stakeholders to gain support and participation.
  • Conduct community sensitization and mobilization activities to raise awareness about schistosomiasis and the this compound MDA campaign.
  • Identify and train CHVs on schistosomiasis, this compound administration, identification and management of adverse events, and data recording.
  • Develop a detailed micro-plan for each community, including mapping of households and estimation of the target population.
  • Implementation Phase (Door-to-Door Distribution):
  • CHVs visit each household to register all eligible children.[12]
  • Measure the weight or height of each child to determine the correct dose of this compound.
  • Administer the this compound tablets to the children, ensuring they are taken with food.
  • Provide information to caregivers about potential side effects and how to manage them.
  • Record the treatment information in the community register.
  • Monitoring and Evaluation Phase:
  • Supervisors conduct spot-checks during the MDA to ensure adherence to the protocol.
  • Collect and review all treatment registers to calculate treatment coverage.
  • Conduct a post-MDA survey to assess coverage and identify any challenges or barriers to treatment.
  • Monitor and report any adverse events.

Protocol 3: Health Facility-Based Delivery of this compound

This protocol describes the integration of this compound delivery into existing health facility services.

1. Objective: To leverage existing healthcare infrastructure for the sustained delivery of this compound to preschool-aged children.

2. Target Population: Preschool-aged children attending health facilities for routine services (e.g., postnatal clinics, immunization, vitamin A supplementation).[2]

3. Materials:

  • This compound 150mg tablets.
  • Weighing scales.
  • Patient records and registers.
  • Training materials for healthcare workers.
  • Job aids and posters for health facilities.

4. Procedure:

  • Preparatory Phase:
  • Develop national guidelines and training manuals for the integrated delivery of this compound.[2]
  • Train healthcare workers at all levels on schistosomiasis in young children, this compound administration, and management of side effects.
  • Ensure a consistent supply of this compound to participating health facilities.
  • Integrate this compound treatment into routine data collection and reporting systems.
  • Implementation Phase:
  • During routine health visits, healthcare workers identify eligible children for this compound treatment.
  • The child's weight is measured, and the appropriate dose of this compound is determined.
  • The healthcare worker administers the medication to the child or provides it to the caregiver with clear instructions.
  • Treatment is recorded in the child's health card and the facility register.
  • Monitoring and Evaluation Phase:
  • Regularly monitor the uptake of this compound through facility records.
  • Conduct supportive supervision to address any challenges faced by healthcare workers.
  • Evaluate the feasibility and effectiveness of the integrated delivery model.

Visualizations

Proposed Mechanism of Action of Praziquantel

Arpraziquantel_Mechanism cluster_parasite Schistosome Parasite PZQ This compound (R-PZQ) CalciumChannel Voltage-Gated Calcium Channels PZQ->CalciumChannel Disrupts CalciumInflux Uncontrolled Ca2+ Influx CalciumChannel->CalciumInflux Leads to MuscleContraction Muscle Contraction and Paralysis CalciumInflux->MuscleContraction Causes

Caption: Proposed mechanism of this compound action on the schistosome parasite.

Experimental Workflow for this compound Phase III Clinical Trial

Arpraziquantel_PhaseIII_Workflow Start Start: Identify Study Population InformedConsent Obtain Informed Consent Start->InformedConsent Screening Screening: POC-CCA & Kato-Katz/ Urine Filtration InformedConsent->Screening Enrollment Enroll Eligible Participants Screening->Enrollment Randomization Randomization (if applicable) Enrollment->Randomization TreatmentArpra Administer This compound Randomization->TreatmentArpra This compound Arm TreatmentPZQ Administer Standard Praziquantel Randomization->TreatmentPZQ Control Arm FollowUp Follow-up (17-21 days): Assess Cure Rate & Adverse Events TreatmentArpra->FollowUp TreatmentPZQ->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis End End: Report Findings DataAnalysis->End Arpraziquantel_Delivery_Models cluster_cMDA Community-Based Mass Drug Administration (cMDA) cluster_Facility Health Facility-Based Delivery CommunityEngagement Community Engagement & Sensitization CHVTraining Train Community Health Volunteers (CHVs) CommunityEngagement->CHVTraining DoorToDoor Door-to-Door Registration & Dosing CHVTraining->DoorToDoor Monitoring_cMDA Monitoring & Coverage Survey DoorToDoor->Monitoring_cMDA GuidelineDev Develop Guidelines & Train Healthcare Workers DrugSupply Ensure Drug Supply to Facilities GuidelineDev->DrugSupply Integration Integrate into Routine Services (e.g., Postnatal) DrugSupply->Integration Monitoring_Facility Monitor via Health Facility Records Integration->Monitoring_Facility Start Start: National Program Decision Start->CommunityEngagement cMDA Approach Start->GuidelineDev Facility-Based Approach

References

Troubleshooting & Optimization

Investigating Arpraziquantel Resistance in Schistosoma: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating potential resistance to Arpraziquantel in Schistosoma species.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and how does it relate to Praziquantel (PZQ)?

This compound is a new pediatric formulation of Praziquantel (PZQ) developed to treat schistosomiasis in preschool-aged children (3 months to 6 years of age).[1][2] It contains the R-(-)-enantiomer, which is the biologically active form of PZQ.[3] Its mechanism of action is considered to be the same as PZQ.[1]

Q2: What is the established mechanism of action for this compound/PZQ?

This compound/PZQ targets a transient receptor potential (TRP) ion channel in Schistosoma mansoni, named SmTRPMPZQ.[4][5] Activation of this channel by the drug leads to a rapid and sustained influx of calcium ions (Ca2+) into the parasite.[4][5] This disrupts the parasite's calcium homeostasis, causing spastic muscle paralysis, tegumental damage, and eventual death of the worm.[1][2][4][5]

Q3: What are the primary hypothesized mechanisms of resistance to this compound/PZQ in Schistosoma?

Potential resistance mechanisms to this compound/PZQ in Schistosoma are thought to include:

  • Target-site modification: Genetic variations or mutations in the SmTRPMPZQ gene could alter the drug's binding site, reducing its efficacy.[6][7][8]

  • Altered drug metabolism: Resistant worms may be able to metabolize the drug more effectively than susceptible worms.[6][7]

  • Changes in the calcium signaling pathway: Alterations in downstream effectors of Ca2+ influx, such as Calmodulin and Ca2+/calmodulin-dependent protein kinase II (CamKII), could potentially mitigate the drug's effects.[9][10]

Experimental Design and Troubleshooting

Q4: My in vitro drug sensitivity assay is showing inconsistent results. What could be the cause?

Inconsistent results in in vitro drug sensitivity assays can arise from several factors:

  • Worm viability: Ensure that the worms are healthy and fully viable before starting the experiment. The viability can be assessed by movement, frequency of body contractions, and tegument morphology.[11][12]

  • Drug concentration: Verify the concentrations of this compound/PZQ used. Serial dilutions should be prepared fresh for each experiment.

  • Solvent effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the drug is consistent across all wells and does not exceed a level that affects worm viability (typically <0.5% v/v).[11]

  • Assay duration: The timing of the readout is critical. Drug effects should be evaluated at consistent time points (e.g., 24, 48, and 72 hours).[11][12]

  • Observer bias: If using a manual scoring system for viability, ensure that the observer is blinded to the treatment groups to minimize bias.

Q5: I am trying to select for this compound/PZQ resistance in Schistosoma in vivo, but the resistance phenotype is not stable. Why might this be?

The stability of a resistance phenotype can be influenced by several factors:

  • Biological cost: The genetic changes conferring resistance may come with a fitness cost to the parasite. In the absence of drug pressure, susceptible worms may outcompete resistant ones.[6][13]

  • Genetic basis of resistance: If resistance is a polygenic trait, it may be less stable than a monogenic trait.

  • Drug pressure: Continuous and consistent drug pressure is often necessary to maintain the resistant phenotype in a laboratory setting.[6][13]

Q6: I am not detecting any mutations in the SmTRPMPZQ gene of my suspected resistant schistosomes. What other mechanisms could be at play?

While mutations in SmTRPMPZQ are a key candidate for resistance, other mechanisms could be involved:

  • Gene expression changes: Resistance could be mediated by changes in the expression level of SmTRPMPZQ or other genes involved in drug transport or metabolism.

  • Metabolic resistance: The parasites may have developed enhanced metabolic pathways to inactivate the drug.[6][7]

  • Alternative signaling pathways: The worms may have adaptations in downstream signaling pathways that compensate for the drug-induced calcium influx.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Praziquantel in Susceptible vs. Resistant Schistosoma mansoni Isolates

Isolate TypeNumber of IsolatesMean ED50 (mg/kg) (± SD)Median ED50 (mg/kg)Reference
Putatively Susceptible470 (± 7)68[14]
Putatively Resistant5209 (± 48)192[14]

Table 2: In Vitro Susceptibility of Schistosoma Species to Praziquantel

Schistosoma SpeciesDevelopmental StageIC50 (µM)Assay ReadoutReference
S. mansoni21-day in vitro developed0.54Microscopy[12]
S. mansoni21-day in vivo developed0.14Microscopy[12]
S. haematobiumNewly Transformed Schistosomula (NTS)1.5Microscopy[15]
S. haematobiumNTS< 3.5Fluorimetric (Resazurin)[15]

Table 3: Clinical Efficacy of this compound in Children

Schistosoma SpeciesDoseCure RateReference
S. mansoni50 mg/kg~90%[16]
S. haematobium60 mg/kg~90%[16]
S. mansoni50 mg/kg>85%[3]
S. haematobium60 mg/kg>95%[3]

Experimental Protocols

Protocol 1: In Vivo Selection of this compound/PZQ-Resistant Schistosoma

Objective: To generate a Schistosoma strain with reduced susceptibility to this compound/PZQ through repeated drug pressure in a mouse model.

Methodology:

  • Infect a cohort of mice with Schistosoma cercariae.

  • Allow the infection to mature for approximately 6-7 weeks.

  • Treat the infected mice with a sub-lethal dose of this compound/PZQ. The initial dose should be determined from baseline efficacy studies.

  • Seven to eight weeks post-infection, sacrifice a subset of the treated mice and perfuse the surviving adult worms.

  • Recover eggs from the livers of these mice and use them to infect susceptible snail intermediate hosts.

  • Harvest cercariae shed from the infected snails and use them to infect a new cohort of mice.

  • Repeat steps 2-6 for several generations, gradually increasing the dose of this compound/PZQ in each subsequent generation.[6][13][17]

  • After several generations of selection, assess the resistance phenotype by determining the ED50 of the selected line compared to the original susceptible strain (see Protocol 3).

Protocol 2: In Vitro Drug Susceptibility Assay for Schistosoma Adults

Objective: To determine the 50% inhibitory concentration (IC50) of this compound/PZQ against adult Schistosoma worms in vitro.

Methodology:

  • Perfuse adult worms from infected mice 7-8 weeks post-infection.

  • Wash the worms in appropriate culture medium.

  • Place individual or small groups of worms in 24- or 48-well plates containing culture medium.

  • Prepare serial dilutions of this compound/PZQ in the culture medium. Ensure the final solvent concentration is consistent and non-toxic.

  • Add the drug dilutions to the wells containing the worms. Include a solvent-only control group.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere.

  • At 24, 48, and 72 hours, evaluate worm viability using a scoring system based on motor activity, tegumental integrity, and morphological changes.[11][12]

  • Calculate the IC50 value using a suitable statistical software by plotting the percentage of inhibition against the logarithm of the drug concentration.[11]

Protocol 3: Genotyping of SmTRPMPZQ for Resistance-Associated Mutations

Objective: To identify single nucleotide polymorphisms (SNPs) or other mutations in the SmTRPMPZQ gene from potentially resistant Schistosoma.

Methodology:

  • Isolate individual adult worms, miracidia, or cercariae.

  • Extract genomic DNA from the parasite material using a suitable kit or protocol.[18]

  • Design primers to amplify the coding sequence of the SmTRPMPZQ gene. Multiple overlapping PCR fragments may be necessary to cover the entire gene.

  • Perform PCR amplification of the SmTRPMPZQ gene from the genomic DNA of both susceptible and potentially resistant parasites.

  • Purify the PCR products.

  • Sequence the purified PCR products using Sanger sequencing or next-generation sequencing methods.

  • Align the obtained sequences with the reference sequence of SmTRPMPZQ to identify any mutations.

  • Analyze the identified mutations for their potential impact on protein function (e.g., non-synonymous vs. synonymous mutations, location within functional domains).

Visualizations

Signaling Pathway

Arpraziquantel_Action_Pathway This compound/PZQ Mechanism of Action and Downstream Effects cluster_membrane Schistosome Tegument/Muscle Membrane cluster_intracellular Intracellular Space This compound This compound SmTRPM_PZQ SmTRPM_PZQ (Ion Channel) This compound->SmTRPM_PZQ Activates Ca2_influx Ca2+ Influx SmTRPM_PZQ->Ca2_influx Mediates Calmodulin Calmodulin Ca2_influx->Calmodulin Activates Muscle_Contraction Spastic Muscle Contraction Ca2_influx->Muscle_Contraction Leads to Tegument_Damage Tegumental Damage Ca2_influx->Tegument_Damage Contributes to CamKII CaMKII Calmodulin->CamKII Activates Resistance_Selection_Workflow In Vivo Selection of this compound/PZQ Resistance Infect_Mice Infect Mice with Susceptible Schistosomes Sublethal_Treatment Treat with Sub-lethal Dose of this compound Infect_Mice->Sublethal_Treatment Recover_Survivors Recover Surviving Worms and Harvest Eggs Sublethal_Treatment->Recover_Survivors Infect_Snails Infect Snails with Miracidia Recover_Survivors->Infect_Snails Infect_New_Mice Infect New Cohort of Mice with Cercariae Infect_Snails->Infect_New_Mice Repeat_Cycle Repeat Cycle (Increase Dose) Infect_New_Mice->Repeat_Cycle Repeat_Cycle->Sublethal_Treatment Assess_Resistance Assess Resistance Phenotype (ED50 Determination) Repeat_Cycle->Assess_Resistance Troubleshooting_Logic Troubleshooting this compound Resistance Investigation Start Suspected Resistance Phenotypic_Assay Perform In Vitro/In Vivo Susceptibility Assay Start->Phenotypic_Assay Confirm_Resistance Resistance Confirmed? Phenotypic_Assay->Confirm_Resistance Genotype_Target Genotype SmTRPM_PZQ Confirm_Resistance->Genotype_Target Yes Review_Protocol Review Experimental Protocol (Controls, Dosing, etc.) Confirm_Resistance->Review_Protocol No Mutation_Found Mutation Found? Genotype_Target->Mutation_Found Investigate_Metabolism Investigate Altered Drug Metabolism/Transport Mutation_Found->Investigate_Metabolism No Functional_Characterization Functionally Characterize Mutation Mutation_Found->Functional_Characterization Yes

References

Arpraziquantel Pediatric Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of Arpraziquantel for pediatric use. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Section 1: Physicochemical & Solubility Challenges

This section addresses common issues related to the inherent properties of this compound, a BCS Class II compound known for its low aqueous solubility.

Question: My team is struggling with the low aqueous solubility of this compound during early formulation screening. What are the baseline solubility values, and what strategies can we employ to improve them?

Answer:

Low aqueous solubility is the primary hurdle for this compound formulation. This compound is the R-enantiomer of Praziquantel (PZQ), and its solubility is comparable to the racemic mixture.[1] The solubility of PZQ is pH-independent between pH 1 and 7.5.[2]

Initial efforts should focus on quantifying solubility in relevant media and then selecting an appropriate enhancement strategy.

Data Presentation: this compound (Praziquantel) Solubility

The following table summarizes the solubility of Praziquantel in various aqueous and organic solvents. These values serve as a baseline for experimental design.

Solvent/MediumTemperatureSolubilityCitation
Water25°C~0.40 mg/mL[2]
Phosphate Buffer pH 7.437°C~0.070 mg/mL (70.0 µg/mL)[2]
0.1 N HCl (pH ~1.2)37°C~0.112 mg/mL (112.4 µg/mL)[2]
0.1 N HCl + 0.2% SLS37°C~0.279 mg/mL (278.7 µg/mL)[2]
Water + 0.2% SLS37°C~0.370 mg/mL (370.3 µg/mL)[2]
FaSSIF (pH 6.5)Not Specified~0.3 mg/mL[3]
EthanolNot Specified~97.0 mg/mL[2]
DMSONot Specified~20.0 mg/mL[4]
Dimethyl Formamide (DMF)Not Specified~30.0 mg/mL[4]

SLS: Sodium Lauryl Sulfate; FaSSIF: Fasted State Simulated Intestinal Fluid; DMSO: Dimethyl Sulfoxide

Troubleshooting & Experimental Protocols

Issue: Standard buffers show poor solubilization.

Recommended Action: Employ co-solvents or surfactants to enhance solubility. The use of surfactants like Sodium Lauryl Sulfate (SLS) can increase aqueous solubility by over 2.5-fold.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the steps to determine the equilibrium solubility of this compound in a selected solvent system.

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired medium (e.g., phosphate buffer pH 6.8) in a sealed container (e.g., glass vial). The excess solid should be clearly visible.

  • Equilibration: Agitate the container at a constant temperature (e.g., 37°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection & Preparation: Withdraw an aliquot from the supernatant. Immediately filter the sample through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved particles.

  • Dilution: Dilute the filtered sample with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method (λ=210 nm).[2]

  • Calculation: Calculate the original concentration in the medium, accounting for the dilution factor. The result is the equilibrium solubility.

Visualization: Solubility Enhancement Workflow

The following workflow illustrates the decision-making process for addressing solubility challenges.

G cluster_start Problem Identification cluster_strategy Strategy Selection cluster_eval Evaluation & Optimization start Low Aqueous Solubility (BCS Class II) strategy Select Enhancement Strategy start->strategy surfactants Surfactants (e.g., SLS, Tween 80) strategy->surfactants Wetting/ Micellization cosolvents Co-solvents (e.g., PEG 400, Propylene Glycol) strategy->cosolvents Polarity Modification solid_dispersion Solid Dispersions (e.g., with PVP, HPMCAS) strategy->solid_dispersion Amorphous Conversion nanotech Nanotechnology (e.g., Nanosuspensions, SNEDDS) strategy->nanotech Surface Area Enhancement formulate Develop Prototype Formulations surfactants->formulate cosolvents->formulate solid_dispersion->formulate nanotech->formulate dissolution Perform In Vitro Dissolution Testing formulate->dissolution stability Conduct Stability Studies dissolution->stability optimize Optimize Lead Formulation stability->optimize

Caption: Decision workflow for enhancing this compound solubility.

Section 2: Taste-Masking and Palatability

The bitter taste of Praziquantel is a significant barrier to compliance in children.[6] this compound, while being the active enantiomer, still presents a taste-masking challenge that must be addressed to create a child-friendly formulation.

Question: Our team is developing an orodispersible tablet (ODT) of this compound, but the bitterness is still perceptible. What are the most effective taste-masking strategies and how can we quantitatively assess them?

Answer:

Effective taste-masking is critical for pediatric adherence. For this compound, strategies often involve a combination of sweeteners, flavors, and advanced formulation techniques like polymer coating or complexation. The Pediatric Praziquantel Consortium successfully developed a palatable ODT, indicating these challenges are surmountable.[7]

Troubleshooting & Experimental Protocols

Issue: Simple sweeteners and flavors are insufficient to mask the bitterness.

Recommended Action: Evaluate advanced taste-masking technologies. Polymer coatings (e.g., Eudragit® EPO) or complexation with cyclodextrins can physically separate the drug from the taste receptors.[3][8]

Experimental Protocol: Quantitative Taste Assessment via Human Taste Panel

This protocol provides a standardized method for evaluating the palatability of different formulations with a trained human taste panel. This method is crucial for generating quantitative and actionable data.

  • Panelist Recruitment & Training:

    • Recruit healthy, non-smoking adult volunteers.

    • Train panelists to identify and rate the intensity of basic tastes (sweet, sour, salty, bitter, umami) using a standardized scale (e.g., a 0-15 point scale where 0 = none and 15 = extremely intense). Use reference standards (e.g., quinine for bitterness) to anchor the scale.

  • Sample Preparation:

    • Prepare the this compound formulations for testing (e.g., dispersed in a specific volume of water as per instructions).[6]

    • Include a placebo (vehicle without API) and a positive control (unmasked API at a known concentration) for comparison.

  • Testing Procedure (Swish and Spit):

    • Panelists rinse their mouths with purified water before tasting each sample.

    • A standardized volume of the sample is taken into the mouth, held for a specific time (e.g., 5-10 seconds), and then expectorated.

    • Panelists immediately rate the perceived bitterness intensity and any other sensory attributes (e.g., aftertaste, grittiness).

  • Data Analysis:

    • Analyze the intensity ratings statistically (e.g., using ANOVA) to determine significant differences between formulations.

    • The goal is to identify formulations where the bitterness intensity is significantly lower than the unmasked control and ideally below a predetermined palatability threshold.[9]

Visualization: Taste-Masking Strategy Selection

This diagram outlines the logical flow for selecting and verifying a taste-masking approach.

G cluster_problem Problem Definition cluster_methods Taste-Masking Methods cluster_assessment Assessment & Validation start Bitter Taste of API sweeteners Sweeteners & Flavors (e.g., Sucralose, Mint) start->sweeteners coating Polymer Coating (Microencapsulation) start->coating complexation Complexation (e.g., Cyclodextrins) start->complexation etongue In Vitro: Electronic Tongue sweeteners->etongue Initial Screening coating->etongue Initial Screening complexation->etongue Initial Screening panel In Vivo: Human Taste Panel etongue->panel Confirmatory Testing result Palatable Formulation Achieved? panel->result result->panel No, Reformulate finish Proceed to Stability & Clinical Testing result->finish Yes

Caption: Workflow for selecting and validating a taste-masking strategy.

Section 3: Formulation, Dissolution, and Stability

This section covers common questions related to the development of a stable and effective pediatric dosage form, such as an orodispersible tablet (ODT).

Question: We are developing an this compound ODT. What are the critical quality attributes (CQAs) to monitor, and what are the standard protocols for dissolution and stability testing for this dosage form?

Answer:

For a pediatric ODT, critical quality attributes include disintegration time, dissolution rate, friability, hardness, and stability.[10] The goal is a tablet that disperses rapidly in a small amount of liquid, forming a uniform suspension that ensures accurate dosing and acceptable mouthfeel.

Data Presentation: Key Excipients in Pediatric Formulations

Selecting the right excipients is crucial. The table below lists common excipients used in pediatric oral formulations and their functions, along with potential safety considerations.

Excipient ClassExampleFunctionPediatric ConsiderationCitation
Diluents/Fillers Mannitol, Microcrystalline CelluloseProvide bulk and aid compressionMannitol can have a laxative effect at high doses.[11]
Superdisintegrants Croscarmellose Sodium, Sodium Starch GlycolatePromote rapid tablet disintegration in waterGenerally considered safe, but concentration must be optimized.[10]
Sweeteners Sucralose, AspartameMask bitter tasteAspartame has a maximum recommended daily dose (40 mg/kg).[11]
Solvents/Co-solvents Propylene Glycol, GlycerolUsed in liquid formulations or reconstitutionHigh concentrations of glycerol can cause gastrointestinal issues.[12]
Preservatives Sodium Benzoate, ParabensPrevent microbial growth in multi-dose liquidsSodium benzoate is not suitable for neonates. Parabens have a max daily dose (10 mg/kg).[11][12]

Experimental Protocol: In Vitro Dissolution for Orodispersible Tablets

This protocol is adapted from general guidelines for ODTs and immediate-release dosage forms.

  • Apparatus: USP Apparatus 2 (Paddle Method) is preferred.[13]

  • Medium: Start with 0.1 N HCl to simulate gastric fluid. Given this compound's low solubility, the addition of a surfactant (e.g., 0.2% SLS) is often necessary to achieve sink conditions.[5][14] Volume is typically 900 mL.

  • Test Conditions:

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 50 rpm. Higher speeds may be justified if coning occurs.[14]

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter samples immediately.

  • Analysis: Quantify the amount of dissolved this compound using a validated HPLC method.

  • Acceptance Criteria: For a rapidly dissolving product, a common specification is not less than 80% (Q) of the drug dissolved in 30 minutes.

Experimental Protocol: Stability Testing for Pediatric Oral Formulations

This protocol follows ICH Q1A(R2) guidelines for stability testing.[15]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Refrigerated (if required): 5°C ± 3°C.[1]

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 3, and 6 months.

  • Parameters to Test:

    • Physical: Appearance, color, odor, friability, hardness, disintegration time, and redispersibility.

    • Chemical: Assay of active ingredient, degradation products/impurities.

    • Microbiological (for suspensions): Microbial limits testing, preservative effectiveness testing (PET).[1]

  • Acceptance Criteria: The formulation is considered stable if it remains within the predefined specification limits for all tested parameters throughout the study period. For assay, this is typically 90-110% of the label claim.[16]

References

Technical Support Center: Arpraziquantel Dosing & Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arpraziquantel.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A: this compound is the R-enantiomer of praziquantel and is the active component responsible for its anti-schistosomal effects. It is believed to work by disrupting the parasite's calcium ion homeostasis, leading to muscular paralysis and death of the worm.

Q2: What is the rationale for developing this compound, particularly for preschool-aged children?

A: The standard praziquantel formulation has a bitter taste, and the tablets are large, making it difficult for young children to take. This can lead to compliance issues and suboptimal dosing. This compound has been developed as a new pediatric formulation that is smaller, has taste-masking properties, and can be dispersed in water, making it easier to administer to children under 6 years of age.

Q3: What is the recommended starting dose for this compound in preclinical or clinical studies?

A: Based on clinical trial data, doses in the range of 20-60 mg/kg have been investigated. A dose of 50 mg/kg has been identified as showing a favorable efficacy and safety profile in Phase II trials. However, the optimal dose may vary depending on the specific Schistosoma species being targeted and patient population.

Q4: Is there a significant food effect on the pharmacokinetics of this compound?

A: Yes, a positive food effect has been observed. Administration with food can increase the bioavailability of this compound. For consistency in experimental results, it is recommended to standardize administration with or without a meal.

Troubleshooting Guide

Issue 1: High variability in plasma drug concentrations (AUC, Cmax) between subjects.

  • Possible Cause 1: Food Effect. As mentioned in the FAQ, food can significantly impact absorption.

    • Solution: Standardize the administration protocol. Ensure that subjects receive the dose under the same conditions (e.g., fasted state or with a standardized meal) in all study arms.

  • Possible Cause 2: Genetic Polymorphisms. Variations in drug-metabolizing enzymes (e.g., cytochrome P450s) can lead to inter-individual differences in drug metabolism.

    • Solution: Consider pharmacogenetic testing for key metabolizing enzymes to identify potential sources of variability.

  • Possible Cause 3: Inconsistent Dosing. Inaccurate weight measurement or partial spitting out of the dose by pediatric subjects can lead to dosing errors.

    • Solution: Ensure accurate weight measurement before each dose. For pediatric studies, observe the child for a period post-administration to ensure the full dose is swallowed.

Issue 2: Lower than expected efficacy (cure rate or egg reduction rate).

  • Possible Cause 1: Suboptimal Dose. The selected dose may be too low for the specific parasite strain or infection intensity.

    • Solution: Refer to dose-ranging studies. The data below suggests that efficacy increases with the dose. Consider if a higher dose is warranted based on preclinical data and safety profiles.

  • Possible Cause 2: Issues with Efficacy Assessment. The timing of the follow-up assessment or the sensitivity of the diagnostic method can impact observed efficacy.

    • Solution: The Kato-Katz technique is a standard method for egg quantification. Ensure that the follow-up period is adequate (e.g., 3 weeks post-treatment) to allow for the clearance of eggs laid by worms killed by the treatment.

Quantitative Data Summary

The following tables summarize key data from dose-finding studies for this compound.

Table 1: Pharmacokinetic Parameters of this compound by Dose

Dose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)
2510202800
5018505100
10029008000

Table 2: Efficacy of this compound by Dose against S. mansoni

Dose (mg/kg)Cure Rate (%)Egg Reduction Rate (%)
2585.795.1
5090.598.6
10090.998.8

Experimental Protocols

Protocol 1: Fecal Egg Count using Kato-Katz Technique

  • Sample Collection: Collect a fresh stool sample from the subject.

  • Slide Preparation:

    • Place a nylon screen on top of a newspaper.

    • Using a plastic spatula, press the stool sample through the screen.

    • Place a template with a hole of a defined diameter (e.g., 6 mm, corresponding to 41.7 mg of stool) on a microscope slide.

    • Scrape the sieved stool into the hole of the template and level it.

    • Remove the template, leaving a cylinder of stool on the slide.

  • Clearing and Staining:

    • Cover the stool sample with a cellophane strip soaked in a glycerol-malachite green solution.

    • Invert the slide and press it firmly against a flat surface to spread the stool sample evenly.

  • Incubation: Allow the slide to clear for at least 30 minutes at room temperature. This will make the helminth eggs more visible.

  • Microscopy: Examine the slide under a microscope at 100x magnification. Count all Schistosoma eggs.

  • Calculation: The number of eggs per gram of feces (EPG) is calculated by multiplying the egg count by a factor corresponding to the amount of stool used (e.g., for 41.7 mg, the multiplication factor is 24).

Visualizations

Experimental_Workflow_for_Dose_Optimization cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_data_analysis Data Analysis A In Vitro Parasite Culture C Dose-Ranging Studies A->C B In Vivo Animal Models (e.g., mouse) B->C D Toxicity Assessment C->D E Phase I: Safety & PK in Healthy Volunteers D->E F Phase II: Dose-Finding in Infected Patients E->F G Phase III: Efficacy & Safety in Larger Population F->G I Pharmacokinetic (PK) Modeling F->I J Pharmacodynamic (PD) Modeling (Efficacy vs. Exposure) F->J H Regulatory Submission G->H I->J K Optimal Dose Selection J->K K->G Inform Phase III Design

Caption: this compound Dose Optimization Workflow.

Troubleshooting_Logic_Flow Start Experiment Start: Lower than Expected Efficacy CheckDose Was the correct dose administered? Start->CheckDose CheckAssay Is the efficacy assay (e.g., Kato-Katz) performed correctly? CheckDose->CheckAssay Yes DoseError Action: Review dosing procedures, ensure accurate weight measurements. CheckDose->DoseError No CheckTiming Is the follow-up timing appropriate? CheckAssay->CheckTiming Yes AssayError Action: Retrain staff on assay protocol, check reagent quality. CheckAssay->AssayError No CheckPK Review Pharmacokinetic Data: Is drug exposure (AUC) in the expected range? CheckTiming->CheckPK Yes TimingError Action: Adjust follow-up schedule (e.g., >3 weeks post-dose). CheckTiming->TimingError No PKIssue Investigate PK Variability: - Standardize food intake - Consider pharmacogenomics CheckPK->PKIssue No DoseEscalate Consider Dose Escalation Study (if safety profile allows) CheckPK->DoseEscalate Yes

Caption: Troubleshooting Flow for Suboptimal Efficacy.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Arpraziquantel in in vitro assays. The information is designed to assist scientists and drug development professionals in overcoming common challenges and ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vitro effect?

A1: this compound is the pharmacologically active R-enantiomer of praziquantel, a widely used anthelmintic drug for treating schistosomiasis.[1][2] In vitro, its primary effect on Schistosoma mansoni is the induction of rapid, sustained muscle contraction and paralysis, as well as damage to the worm's outer surface, the tegument.[3] This is caused by the activation of a specific transient receptor potential (TRP) channel in the parasite, leading to a massive influx of calcium ions.[3][4][5][6]

Q2: Why is my this compound treatment not showing the expected anti-schistosomal effect in vitro?

A2: Several factors could contribute to a lack of efficacy. First, verify the life stage of the schistosomes being tested. Praziquantel, and by extension this compound, has limited activity against juvenile worms (schistosomula).[7] Ensure you are using adult worms for optimal effect. Second, confirm the integrity and concentration of your this compound stock solution. Due to its low aqueous solubility, precipitation can occur, reducing the effective concentration. Finally, review your assay conditions, including incubation time and media composition, to ensure they are optimal for parasite viability and drug activity.

Q3: I am observing high variability in my results between wells and experiments. What are the common causes?

A3: High variability is a common issue in in vitro assays with schistosomes. Key factors include:

  • Parasite Health: The viability and health of the schistosomes can vary between batches. Ensure consistent parasite preparation and handling.

  • Inconsistent Cell/Worm Numbers: Ensure a consistent number of worms or schistosomula are seeded in each well.

  • Compound Solubility: Poor solubility of this compound can lead to inconsistent concentrations across wells. Ensure the compound is fully dissolved and consider the use of solubilizing agents if necessary.

  • Assay Protocol Execution: Minor variations in incubation times, reagent addition, and plate reader settings can introduce variability. Strict adherence to the protocol is crucial.[8]

Troubleshooting Guides

Category 1: Solubility and Compound Handling

Issue: this compound precipitates in my aqueous assay medium.

  • Troubleshooting Steps:

    • Solvent Selection: this compound has low aqueous solubility.[9][10] Prepare a high-concentration stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[11]

    • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay medium is low (typically ≤1%) to avoid solvent-induced toxicity to the schistosomes.

    • Use of Solubilizing Agents: Consider the use of surfactants like Tween 80 or sodium lauryl sulfate (SLS) in your media to improve solubility. Studies have shown that these agents can significantly increase the solubility of praziquantel.[12][13]

    • Sonication: Briefly sonicate the stock solution before diluting it into the assay medium to ensure it is fully dissolved.

    • Pre-warming Medium: Pre-warming the assay medium to 37°C before adding the this compound solution can sometimes help maintain solubility.

Category 2: Efficacy Assays (Motility and Viability)

Issue: Inconsistent worm motility or viability scores in control wells.

  • Troubleshooting Steps:

    • Parasite Recovery and Culture: Ensure a standardized and gentle procedure for recovering adult worms from the host. Stresses during this process can impact their baseline viability.

    • Culture Medium: Use a well-defined and consistent culture medium. RPMI-1640 supplemented with serum is commonly used.[14]

    • Acclimatization Period: Allow the worms to acclimate in the culture medium for a period before starting the assay to ensure they have recovered from the perfusion process.

    • Observer Variability: If using manual scoring for motility or viability, ensure that the criteria are well-defined and consistently applied by all observers to minimize subjectivity.[15] Consider using automated imaging systems for more objective measurements.

Issue: No clear dose-response curve is observed.

  • Troubleshooting Steps:

    • Concentration Range: Ensure the concentration range of this compound tested is appropriate. The IC50 for the active R-enantiomer is in the nanomolar to low micromolar range.[1][16]

    • Solubility Issues: At higher concentrations, the compound may be precipitating, leading to a plateau in the observed effect. Visually inspect the wells for any signs of precipitation.

    • Incubation Time: The effects of this compound on motility are rapid, often observable within minutes to a few hours.[1][16] For viability assays, longer incubation times (e.g., 24-72 hours) may be necessary.[1]

    • Assay Sensitivity: For viability, ensure the chosen assay (e.g., fluorescent dyes like FDA/PI, or colorimetric assays like XTT) is sensitive enough to detect changes in parasite health.[17][18][19][20]

Category 3: In Vitro Metabolism Assays

Issue: High variability in metabolic rate between replicates.

  • Troubleshooting Steps:

    • Microsome Quality: Use high-quality human liver microsomes from a reputable supplier and handle them according to the manufacturer's instructions, avoiding multiple freeze-thaw cycles.

    • Cofactor Stability: Ensure the NADPH regenerating system is freshly prepared and active throughout the incubation period.

    • Incubation Conditions: Maintain a consistent temperature (37°C) and gentle agitation during the incubation.

    • Linearity of Reaction: Ensure that the reaction is in the linear range with respect to time and protein concentration. You may need to optimize these parameters for this compound.

Issue: Unexpectedly high or low metabolism of this compound.

  • Troubleshooting Steps:

    • CYP Enzyme Contribution: The metabolism of praziquantel is primarily mediated by CYP3A4 and CYP2C19 for the S-enantiomer, and CYP1A2 and CYP2C19 for the R-enantiomer (this compound).[2] If using specific recombinant CYP enzymes, ensure they are the relevant ones.

    • Inhibitors in the System: Check for any potential inhibitors of these CYP enzymes in your assay system, including in the vehicle used for the compound.

    • Substrate Concentration: The concentration of this compound used can affect the observed metabolic rate. Ensure you are working within the Km range of the primary metabolizing enzymes if determining kinetic parameters.

Category 4: Caco-2 Permeability Assays

Issue: High variability in apparent permeability (Papp) values.

  • Troubleshooting Steps:

    • Monolayer Integrity: Ensure the integrity of the Caco-2 cell monolayer before and after the experiment by measuring the transepithelial electrical resistance (TEER).

    • Efflux Ratio: Praziquantel is a substrate for efflux transporters like P-glycoprotein (P-gp). A high efflux ratio (Papp B-A / Papp A-B > 2) can lead to variability in the absorptive permeability. Consider co-incubating with a P-gp inhibitor to confirm the role of efflux.

    • Low Recovery: Low recovery of the compound after the assay can indicate binding to the plate material or metabolism by the Caco-2 cells. Ensure you are quantifying the compound in both the apical and basolateral chambers as well as in the cell lysate if necessary.

Issue: Poor correlation between in vitro permeability and expected in vivo absorption.

  • Troubleshooting Steps:

    • BCS Classification: Praziquantel is a BCS Class II compound, meaning it has high permeability and low solubility.[10] Therefore, in vivo absorption is often limited by its dissolution rate rather than its permeability. The Caco-2 assay measures permeability and may not fully predict the oral bioavailability of such compounds.

    • Transporter Involvement: The expression levels of uptake and efflux transporters can differ between Caco-2 cells and the human intestine, which can lead to discrepancies in permeability values.

    • Metabolism in Caco-2 Cells: Caco-2 cells express some metabolic enzymes. If this compound is significantly metabolized by these cells, it can affect the measured Papp value.

Data Presentation

Table 1: Solubility of Praziquantel in Various Media at 37°C

MediumSolubilizing AgentSolubility (µg/mL)Reference
Phosphate Buffer (pH 7.4)None70.0 ± 2.0[12][13]
Phosphate Buffer (pH 7.4)0.2% Tween 80100.6 ± 2.0[12][13]
Phosphate Buffer (pH 7.4)30% Methanol124.3 ± 2.0[12][13]
0.1 N HCl (pH 2)None112.4[12][13]
Water0.2% Sodium Lauryl Sulfate (SLS)370.29[12][13]
0.1 N HCl (pH 2)0.2% Sodium Lauryl Sulfate (SLS)278.7[12][13]
0.1 N HClNone0.677 ± 0.067[21]
Phosphate Buffer (pH 7.4)None0.524 ± 0.013[21]

Table 2: In Vitro Efficacy of Praziquantel Enantiomers against S. mansoni

CompoundLife StageIncubation TimeIC50 (µg/mL)Reference
R-PZQ (this compound)Adult4 hours0.04[1]
R-PZQ (this compound)Adult72 hours~0.05 (half of racemic)[1]
S-PZQAdult72 hours>5 (100x higher than R-PZQ)[1]
Racemic PZQAdult72 hours~0.1[1]
R-PZQ (this compound)NTS72 hours0.03[1]
S-PZQNTS72 hours40.0[1]

Table 3: Caco-2 Permeability of Praziquantel

DirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference
Apical to Basolateral (A-B)44[22]

Note: Praziquantel is considered a high-permeability compound. A common threshold for high permeability is a Papp value > 1 x 10⁻⁶ cm/s.

Experimental Protocols

Schistosoma mansoni Motility/Viability Assay
  • Parasite Preparation: Adult S. mansoni are recovered from infected mice by portal perfusion. Worms are washed in culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).

  • Assay Setup: Place 1-2 adult worms per well in a 24- or 48-well plate containing pre-warmed culture medium.

  • Compound Addition: Prepare serial dilutions of this compound from a stock solution in DMSO. Add the compound to the wells to achieve the final desired concentrations. Include a vehicle control (DMSO only) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere.

  • Observation:

    • Motility: Observe the worms under a microscope at various time points (e.g., 1, 2, 4, 24, 48, 72 hours). Score motility based on a predefined scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = no movement).

    • Viability: At the end of the incubation period, assess viability using fluorescent dyes such as Fluorescein Diacetate (FDA) for live worms and Propidium Iodide (PI) for dead worms.[15][19] Alternatively, colorimetric assays like XTT can be used.[18]

  • Data Analysis: Calculate the percentage of inhibition of motility or the percentage of non-viable worms for each concentration. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Metabolism Assay using Human Liver Microsomes
  • Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes, and an NADPH regenerating system.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes.

  • Initiation of Reaction: Add this compound (dissolved in a suitable solvent like acetonitrile or methanol) to the reaction mixture to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C with gentle agitation for a specific period (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) and the formation of metabolites using LC-MS/MS.

  • Data Analysis: Calculate the rate of metabolism from the depletion of this compound over time.

Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure their integrity.

  • Assay Buffer: Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) or another suitable transport buffer.

  • Compound Addition:

    • Apical to Basolateral (A-B) Permeability: Add this compound to the apical (upper) chamber.

    • Basolateral to Apical (B-A) Permeability: Add this compound to the basolateral (lower) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Calculate the efflux ratio (Papp B-A / Papp A-B).

Visualizations

Arpraziquantel_Mechanism_of_Action cluster_Schistosome Schistosoma mansoni This compound This compound (R-PZQ) TRP_Channel Sm.TRPMPZQ Channel This compound->TRP_Channel Activates Ca_Influx Ca²⁺ Influx TRP_Channel->Ca_Influx Opens Muscle_Contraction Sustained Muscle Contraction & Paralysis Ca_Influx->Muscle_Contraction Tegument_Damage Tegumental Damage Ca_Influx->Tegument_Damage

Caption: Mechanism of action of this compound on Schistosoma mansoni.

In_Vitro_Efficacy_Workflow cluster_Workflow In Vitro Efficacy Assay Workflow start Start prep_worms Prepare Adult Schistosomes start->prep_worms plate_worms Plate Worms in Culture Medium prep_worms->plate_worms add_compound Add this compound (Serial Dilutions) plate_worms->add_compound incubate Incubate at 37°C, 5% CO₂ add_compound->incubate assess_motility Assess Motility (Microscopy) incubate->assess_motility assess_viability Assess Viability (Fluorescence/Colorimetric) incubate->assess_viability data_analysis Data Analysis (IC₅₀ Determination) assess_motility->data_analysis assess_viability->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound in vitro efficacy assays.

Troubleshooting_Logic cluster_Troubleshooting Troubleshooting Logic for Unexpected Results unexpected_result Unexpected Result (e.g., No Effect, High Variability) check_compound Check Compound: - Solubility - Concentration - Integrity unexpected_result->check_compound check_parasite Check Parasites: - Viability - Life Stage - Density unexpected_result->check_parasite check_protocol Check Protocol: - Incubation Times - Reagents - Equipment Settings unexpected_result->check_protocol optimize_assay Optimize Assay Parameters check_compound->optimize_assay check_parasite->optimize_assay check_protocol->optimize_assay re_run_assay Re-run Assay optimize_assay->re_run_assay

Caption: Logical workflow for troubleshooting common in vitro assay issues.

References

Mitigating Potential Side Effects of Arpraziquantel in Clinical Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on managing potential side effects of Arpraziquantel in clinical studies. This compound, the R-enantiomer of praziquantel, is a promising new treatment for schistosomiasis in preschool-aged children, a demographic for which a suitable treatment has long been needed.[1] While generally well-tolerated with a favorable safety profile, proactive strategies are essential for mitigating any adverse events that may arise during clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with this compound in pediatric clinical studies?

A1: Based on phase II and phase III clinical trials, the most frequently reported suspected adverse events are generally mild and transient. These include:

  • Abdominal pain[2]

  • Diarrhea[2]

  • Vomiting[2]

  • Somnolence (drowsiness)

In a phase 3 trial involving children aged 3 months to 6 years, the incidence of these drug-related treatment-emergent adverse events was as follows: abdominal pain (14%), diarrhea (9%), vomiting (6%), and somnolence (7%).[3]

Q2: What is the underlying mechanism of this compound and how might it relate to observed side effects?

A2: this compound, like praziquantel, works by disrupting calcium ion homeostasis within the schistosome parasite.[4][5] This leads to muscle paralysis and damage to the worm's outer layer, called the tegument, making it vulnerable to the host's immune system.[4] The side effects observed are often attributed to the host's immune response to the dying worms and the release of their antigens, rather than a direct toxic effect of the drug itself.[6] This can trigger an inflammatory reaction, leading to symptoms like abdominal discomfort and fever.

Q3: Are there any known drug-drug interactions with this compound that could potentiate side effects?

A3: While specific drug-drug interaction studies for this compound are still emerging, data from its parent compound, praziquantel, are informative. Praziquantel is metabolized by the cytochrome P450 enzyme system (specifically CYP3A4).[7] Therefore, co-administration with drugs that inhibit this enzyme (e.g., cimetidine, ketoconazole) could increase this compound plasma concentrations and potentially the risk of side effects. Conversely, CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin) can decrease plasma concentrations, potentially reducing efficacy.

Q4: How should patients with pre-existing liver conditions be managed during this compound clinical trials?

A4: Caution is advised when administering this compound to patients with moderate to severe liver impairment. Reduced metabolism of the drug can lead to higher and more prolonged plasma concentrations, which may increase the risk and severity of side effects. Close monitoring of liver function and for adverse events is recommended in this patient population.

Troubleshooting Guides: Managing Common Side Effects

Gastrointestinal Side Effects: Abdominal Pain, Diarrhea, and Vomiting

These are the most common side effects and are generally self-limiting. The following troubleshooting guide provides a stepwise approach to their management.

Table 1: Incidence of Common Drug-Related Treatment-Emergent Adverse Events with this compound (Phase 3 Trial Data) [3]

Adverse EventIncidence (%)
Abdominal Pain14
Diarrhea9
Vomiting6
Somnolence7

Experimental Protocol for Management of Mild to Moderate Gastrointestinal Side Effects:

  • Initial Assessment:

    • Record the onset, frequency, and severity of symptoms (e.g., number of vomiting episodes, number and consistency of stools).

    • Assess for signs of dehydration (e.g., decreased urine output, dry mucous membranes, lethargy).

    • Review the patient's recent food and fluid intake.

  • Supportive Care Measures:

    • Hydration: Encourage oral rehydration with water, clear broths, or oral rehydration solutions (ORS) as appropriate for the child's age.

    • Dietary Modification: Offer small, frequent meals of bland foods (e.g., rice, bananas, toast). Avoid sugary, fatty, or spicy foods.

    • Administration with Food: If not already part of the study protocol, administering this compound with a meal may help to reduce gastrointestinal upset.

  • Pharmacological Intervention (if necessary and permitted by study protocol):

    • Antiemetics: For persistent vomiting, consider an age and weight-appropriate antiemetic. Ondansetron is a commonly used option in pediatric populations.

    • Antidiarrheals: Use of antidiarrheals should be approached with caution and is generally not recommended for infectious diarrhea, as it can prolong the presence of toxins. If deemed necessary, consult the study's medical monitor.

  • Monitoring and Follow-up:

    • Monitor the patient's symptoms and hydration status regularly.

    • Document all interventions and the patient's response.

    • If symptoms worsen or do not resolve within 24-48 hours, or if signs of severe dehydration are present, escalate to the study physician for further evaluation.

Diagram 1: Troubleshooting Workflow for Gastrointestinal Side Effects

G start Patient Reports GI Side Effect (Abdominal Pain, Diarrhea, Vomiting) assess Assess Severity and Dehydration Status start->assess mild_moderate Mild to Moderate Symptoms assess->mild_moderate No signs of severe dehydration severe Severe Symptoms or Dehydration assess->severe Signs of severe dehydration or worsening symptoms supportive_care Implement Supportive Care: - Oral Rehydration - Bland Diet - Administer with Food mild_moderate->supportive_care escalate Escalate to Study Physician for Further Evaluation and Management severe->escalate monitor Monitor Symptoms and Hydration supportive_care->monitor resolved Symptoms Resolved monitor->resolved Improvement monitor->escalate Worsening pharm_intervention Consider Pharmacological Intervention (as per protocol) monitor->pharm_intervention No Improvement pharm_intervention->monitor

Caption: Workflow for managing gastrointestinal side effects.

Neurological Side Effect: Somnolence (Drowsiness)

Somnolence is another commonly reported side effect. While generally mild, it is important to monitor the child to ensure their safety.

Experimental Protocol for Management of Somnolence:

  • Initial Assessment:

    • Determine the level of drowsiness and its impact on the child's daily activities.

    • Ensure the child is in a safe environment to prevent falls or injuries.

  • Supportive Care Measures:

    • Allow the child to rest as needed.

    • Ensure adequate fluid intake when the child is awake.

  • Monitoring and Follow-up:

    • Monitor the child's level of consciousness and arousability.

    • If drowsiness is excessive, prolonged, or accompanied by other neurological symptoms (e.g., dizziness, confusion), report to the study physician immediately.

Patient Monitoring in this compound Clinical Trials

A robust patient monitoring plan is crucial for the early detection and management of potential side effects.

Table 2: Recommended Patient Monitoring Schedule

TimepointAssessments
Baseline (Pre-dose) - Complete medical history, including any pre-existing conditions.- Physical examination, including vital signs.- Baseline laboratory tests (complete blood count, liver function tests, renal function tests).
During Treatment - Close observation for any immediate adverse reactions, especially within the first few hours of dosing.- Monitoring of vital signs as per study protocol.
Post-dose Follow-up - Scheduled follow-up visits to assess for any delayed adverse events.- Repetition of laboratory tests as specified in the study protocol to monitor for any changes.

Diagram 2: Patient Monitoring and Safety Reporting Pathway

G start Patient Enrollment baseline Baseline Assessment: - Medical History - Physical Exam - Lab Tests start->baseline dosing This compound Administration baseline->dosing monitoring Post-Dose Monitoring: - Vital Signs - Clinical Observation - Scheduled Follow-ups dosing->monitoring adverse_event Adverse Event (AE) Occurs monitoring->adverse_event no_ae No AE adverse_event->no_ae No document_ae Document AE in Case Report Form adverse_event->document_ae Yes end Study Completion no_ae->end assess_severity Assess AE Severity and Causality document_ae->assess_severity mild_ae Mild AE assess_severity->mild_ae moderate_severe_ae Moderate to Severe AE assess_severity->moderate_severe_ae manage_ae Manage AE per Protocol mild_ae->manage_ae moderate_severe_ae->manage_ae report_sae Report Serious Adverse Event (SAE) to IRB and Sponsor moderate_severe_ae->report_sae follow_up Follow-up until AE Resolution manage_ae->follow_up report_sae->follow_up follow_up->end

Caption: Patient monitoring and safety reporting pathway.

By implementing these strategies, researchers can effectively mitigate the potential side effects of this compound, ensuring patient safety and the integrity of clinical trial data. This proactive approach will be instrumental in the successful development and deployment of this much-needed pediatric medication.

References

Technical Support Center: Overcoming Solubility Challenges of Arpraziquantel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges of Arpraziquantel in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is the R-(-)-enantiomer of Praziquantel and is under development as a pediatric formulation for the treatment of schistosomiasis.[1] Like its racemic parent compound, Praziquantel, this compound is a hydrophobic molecule with low aqueous solubility, which can present significant challenges for in vitro and in vivo experimental setups.[2][3] Achieving a homogenous and stable solution is crucial for accurate and reproducible experimental results.

Q2: What are the general solubility characteristics of Praziquantel, and how do they relate to this compound?

Praziquantel is sparingly soluble in water (approximately 0.40 mg/mL at 25°C) but is soluble in ethanol (97.0 mg/mL).[2][4] As an enantiomer of Praziquantel, this compound is expected to have very similar solubility properties. Studies on the enantiomers of Praziquantel have shown that their solubility can be about twice that of the racemic mixture.[5][6]

Q3: What are the most common solvents and co-solvents used to dissolve Praziquantel/Arpraziquantel?

Commonly used solvents and co-solvents to enhance the solubility of Praziquantel include:

  • Ethanol: Praziquantel is highly soluble in ethanol.[2] However, for pediatric formulations, ethanol is often avoided.[7]

  • Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), and N-methyl-2-pyrrolidone (NMP): These are common co-solvents used to improve the solubility of hydrophobic drugs like Praziquantel.[2][7]

  • Methanol: The addition of methanol can increase the solubility of Praziquantel in aqueous solutions.[2][4][8]

  • Surfactants: Non-ionic surfactants like Tween 80 (polysorbate 80) and anionic surfactants like sodium lauryl sulfate (SLS) are effective in increasing the solubility of Praziquantel.[2][4][8]

Q4: Are there any established methods to prepare aqueous solutions of this compound for administration in clinical settings?

For pediatric use, this compound tablets are designed to be dispersed in water before administration.[1] The tablets are crushed and stirred in a minimum volume of water (e.g., 10 mL for 1-5 tablets) until a white homogeneous dispersion is obtained, which should be administered immediately.[1] This method is suitable for oral administration but may not be appropriate for all experimental setups that require a true solution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound is not dissolving in my aqueous buffer. Insufficient solubility of this compound in aqueous media.1. Add a co-solvent: Introduce a water-miscible organic solvent like PEG 400, propylene glycol, or a small amount of ethanol or methanol to your buffer. 2. Incorporate a surfactant: Add a low concentration of a surfactant such as Tween 80 or SLS to aid in solubilization.[2][4][8] 3. Use a cyclodextrin: Beta-cyclodextrins can form inclusion complexes with Praziquantel, enhancing its aqueous solubility.[5][6]
My this compound solution is cloudy or forms a precipitate over time. The solution is supersaturated, or the compound is coming out of solution due to temperature changes or interactions with other components.1. Increase the amount of co-solvent or surfactant. 2. Gently warm the solution while stirring to aid dissolution, then allow it to cool to the experimental temperature. Be cautious, as heat can degrade the compound. 3. Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.
I am observing inconsistent results in my bioassays. Poor solubility may be leading to inaccurate concentrations of the active compound in your experiments.1. Confirm complete dissolution visually and, if possible, by a quantitative method before each experiment. 2. Prepare fresh solutions for each experiment to avoid issues with stability and precipitation over time. 3. Follow a standardized and validated protocol for solution preparation to ensure consistency across experiments.

Quantitative Data on Praziquantel Solubility

The following table summarizes the solubility of Praziquantel in various media, which can serve as a guide for this compound.

Solvent/Medium Concentration of Solubilizing Agent Solubility of Praziquantel (µg/mL)
Phosphate Buffer (pH 7.4)-70.0 ± 2.0[2][4]
0.1 N HCl (pH 2)-112.4[2][4][8]
Phosphate Buffer (pH 7.4)0.5% Propylene Glycol90.3 ± 2.0[2]
Phosphate Buffer (pH 7.4)0.2% Tween 80100.6 ± 2.0[2][4][8]
Phosphate Buffer (pH 7.4)30% Methanol124.3 ± 2.0[2][4][8]
0.1 N HCl (pH 2)0.2% Sodium Lauryl Sulfate278.7[2][4][8]
Water0.2% Sodium Lauryl Sulfate370.29[4][8]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent

  • Weigh the desired amount of this compound powder.

  • In a separate container, prepare the co-solvent mixture. For example, a 10% solution of PEG 400 in your desired aqueous buffer.

  • Slowly add the this compound powder to the co-solvent mixture while continuously stirring or vortexing.

  • If necessary, gently warm the solution to aid dissolution, but do not exceed 40°C.

  • Once the this compound is fully dissolved, the solution can be sterile-filtered using a 0.22 µm filter if required for your experiment.

  • Store the solution as per stability data, but it is recommended to prepare it fresh for each experiment.

Protocol 2: Preparation of this compound Solution using a Surfactant

  • Prepare your desired aqueous buffer.

  • Add the surfactant (e.g., Tween 80 to a final concentration of 0.2%) to the buffer and mix thoroughly.

  • Weigh the required amount of this compound powder.

  • Gradually add the this compound powder to the surfactant-containing buffer while stirring vigorously.

  • Continue to stir until the powder is completely dissolved. Sonication can be used to expedite dissolution.

  • If needed, sterile-filter the solution using a surfactant-compatible filter.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization weigh Weigh this compound Powder add_powder Add Powder to Solvent weigh->add_powder prepare_solvent Prepare Solvent System (e.g., Buffer + Co-solvent/Surfactant) prepare_solvent->add_powder mix Mix Thoroughly (Stir/Vortex/Sonicate) add_powder->mix warm Gentle Warming (Optional) mix->warm check_dissolution Visually Confirm Complete Dissolution mix->check_dissolution warm->check_dissolution check_dissolution->mix Not Dissolved filter Sterile Filter (0.22 µm) check_dissolution->filter Dissolved use Use in Experiment filter->use

Caption: Experimental workflow for solubilizing this compound.

mechanism_of_action cluster_host_cell Host Cell cluster_parasite Schistosome PZQ_ext This compound (R-PZQ) receptor 5-HT2B Receptor PZQ_ext->receptor g_protein Gq Protein Activation receptor->g_protein plc Phospholipase C Activation g_protein->plc ca_release Ca2+ Release from Intracellular Stores plc->ca_release vasoconstriction Vasoconstriction ca_release->vasoconstriction PZQ_parasite This compound (R-PZQ) ca_channel Voltage-Gated Ca2+ Channels PZQ_parasite->ca_channel ca_influx Uncontrolled Ca2+ Influx ca_channel->ca_influx paralysis Muscle Contraction & Paralysis ca_influx->paralysis

Caption: Proposed mechanism of action of this compound in host and parasite.

References

Arpraziquantel Technical Support Center: Addressing Limitations Against Immature Parasite Stages

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Arpraziquantel Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the efficacy of this compound, particularly concerning its known limitations against immature schistosome stages. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of this compound against a mixed-stage Schistosoma infection in our animal model. Is this a known issue?

A1: Yes, this is a well-documented phenomenon for praziquantel (PZQ), the parent compound of this compound. This compound, the R-enantiomer of PZQ, shares the same core mechanism of action and, consequently, its limitations. The efficacy of PZQ is stage-dependent, with significantly lower activity against immature schistosomes, particularly the early developing stages (schistosomula) and juvenile worms (3-4 weeks post-infection).[1][2][3][4][5] Your results are likely reflecting this inherent stage-specific susceptibility.

Q2: What are the proposed mechanisms behind the reduced susceptibility of immature schistosomes to this compound?

A2: Several factors are thought to contribute to the decreased efficacy of this compound against juvenile worms:

  • Undeveloped Tegument: The primary target of this compound is the parasite's tegument, a specialized syncytial outer layer. In adult worms, the drug causes rapid and extensive tegumental damage, leading to paralysis and exposure of parasite antigens to the host immune system.[1][2][6][7] Immature worms have a developing tegument that appears to be less susceptible to this drug-induced damage.

  • Higher Expression of ABC Transporters: Juvenile schistosomes have a higher expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.[8][9][10][11][12] These transporters can actively remove this compound from the parasite, preventing it from reaching its target concentration.

  • Differential Calcium Channel Response: While this compound is known to disrupt calcium homeostasis in the parasite, the downstream effects of this disruption may differ between developmental stages. Although juvenile worms do exhibit a calcium influx upon exposure to the drug, this does not result in the same paralytic and lethal outcomes seen in adult worms, suggesting differences in the calcium signaling cascade or the downstream effector mechanisms.[13][14][15]

  • Enhanced Transcriptomic Plasticity: Studies have shown that juvenile schistosomes exhibit a more robust and flexible transcriptional response to PZQ exposure compared to adults.[3] They can upregulate a wider range of genes involved in stress responses, detoxification (including drug transporters), and survival pathways, allowing them to better withstand the drug's effects.

Q3: We are designing an in vitro assay to test this compound's efficacy. Which developmental stages should we include to capture this differential susceptibility?

A3: To comprehensively evaluate the stage-specific effects of this compound, it is recommended to include the following stages in your in vitro assays:

  • Newly Transformed Schistosomula (NTS): To assess activity against the earliest invasive stage.

  • Lung-stage Schistosomula (3-day old): This stage has been reported to be particularly resistant.[1][2]

  • Juvenile Worms (3-4 weeks old): To represent the refractory pre-patent period.

  • Adult Worms (7-8 weeks old): As a positive control for drug efficacy.

Including these distinct developmental stages will allow for a thorough characterization of this compound's activity profile.

Q4: Are there any strategies to overcome the limited efficacy of this compound against immature stages in an experimental setting?

A4: Yes, researchers are exploring several strategies:

  • Combination Therapy: Co-administration of this compound with inhibitors of ABC transporters has been shown to increase its efficacy against both adult and juvenile worms in vitro.[9][10]

  • Higher Dosing Regimens: Some studies suggest that the refractoriness of immature stages can be partially overcome by using higher concentrations of the drug. However, this needs to be balanced with potential toxicity.

  • Sequential Dosing: A follow-up dose of this compound administered 4 to 6 weeks after the initial treatment may be necessary to target the juvenile worms that have matured into susceptible adults.

Q5: Where can I find detailed protocols for in vitro culture of different Schistosoma stages and for performing drug sensitivity assays?

A5: Several publications provide detailed methodologies for these experiments. We have summarized a general protocol in the "Experimental Protocols" section below. For more specific details, you can refer to publications that describe in vitro culture methods for Schistosoma mansoni from cercariae to juvenile worm stages.[16][17][18]

Data Presentation

The following tables summarize quantitative data on the efficacy of Praziquantel (PZQ) against different developmental stages of Schistosoma mansoni. As this compound is the active enantiomer of PZQ, these data provide a relevant baseline for expected efficacy.

Table 1: Minimal Effective Concentrations (MECs) of Praziquantel against S. mansoni in vitro

Developmental StageAge (post-infection)MEC for Increased Motor Activity/Paralysis (µg/mL)MEC for Tegumental Vesiculation (µg/mL)Reference
Skin-stage schistosomula0-1 day0.005 - 0.01< 1.0[1][2]
Lung-stage schistosomula3 days0.005 - 0.011.0[1][2]
Juvenile worms21 days0.005 - 0.01> 1.0[1][2]
Adult worms42 days0.005 - 0.01< 0.1[1][2]

Table 2: In Vivo Efficacy of Praziquantel against S. japonicum in Mice (Single Oral Dose)

Parasite StageAge (post-infection)Worm Burden Reduction (%) with 300 mg/kg PZQReference
Early schistosomula5 daysLow[19]
Early schistosomula10 daysModerate[19]
Juvenile worms15 days~50-87%[19]
Juvenile worms22 daysStable reduction[19]
Adult worms42 daysStable reduction[19]

Experimental Protocols

Protocol 1: In Vitro Culture and Drug Sensitivity Assay for Schistosoma mansoni Developmental Stages

This protocol provides a general framework for culturing S. mansoni from cercariae to juvenile stages and assessing drug sensitivity.

1. Parasite Culture:

  • Cercarial Transformation: Mechanically transform S. mansoni cercariae into schistosomula.

  • Culture Medium: Utilize a suitable culture medium, such as M199, supplemented with antibiotics and, for later stages, human serum.

  • Incubation: Culture the parasites at 37°C in a 5% CO₂ atmosphere.

  • Stage Development:

    • Skin-stage: 0-24 hours post-transformation.

    • Lung-stage: Culture for approximately 3 days.

    • Juvenile (Liver) stage: Continue culture for 3-4 weeks. The addition of human serum can promote further development.

2. Drug Sensitivity Assay:

  • Plate Preparation: Seed the different developmental stages into 96-well plates.

  • Drug Dilution: Prepare a serial dilution of this compound in the culture medium.

  • Drug Exposure: Add the drug dilutions to the wells containing the parasites. Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, 72 hours).

  • Endpoint Assessment:

    • Motility: Score parasite movement using a microscope.

    • Viability: Use viability dyes (e.g., propidium iodide) to assess parasite death.

    • Tegumental Damage: Observe morphological changes to the tegument using microscopy.

  • Data Analysis: Calculate IC₅₀ values (the concentration of drug that inhibits 50% of a biological function) for each developmental stage.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Assessing Stage-Specific Efficacy of this compound cluster_culture In Vitro Parasite Culture cluster_assay Drug Sensitivity Assay cluster_data Data Analysis cercariae S. mansoni Cercariae transform Mechanical Transformation cercariae->transform nts Newly Transformed Schistosomula (NTS) transform->nts lung_stage Lung-stage (3 days) nts->lung_stage exposure Drug Exposure (96-well plates) nts->exposure juvenile_stage Juvenile-stage (3-4 weeks) lung_stage->juvenile_stage lung_stage->exposure juvenile_stage->exposure drug_prep This compound Serial Dilution drug_prep->exposure incubation Incubation (24-72h) exposure->incubation assessment Endpoint Assessment (Motility, Viability, Tegument) incubation->assessment ic50 IC50 Calculation assessment->ic50 comparison Stage-specific Efficacy Comparison ic50->comparison

Caption: Workflow for in vitro assessment of this compound's stage-specific efficacy.

signaling_pathway Proposed Mechanism of Reduced this compound Susceptibility in Juvenile Schistosomes cluster_drug Drug Action cluster_parasite Juvenile Schistosome arp This compound tegument Developing Tegument arp->tegument Reduced Damage ca_channel Voltage-gated Ca2+ Channel arp->ca_channel Interaction abc_transporter ABC Transporter (High Expression) arp->abc_transporter survival Increased Survival ca_influx Ca2+ Influx ca_channel->ca_influx efflux Drug Efflux abc_transporter->efflux Pumps out this compound downstream Altered Downstream Signaling ca_influx->downstream downstream->survival efflux->arp

Caption: Factors contributing to reduced this compound efficacy in juvenile schistosomes.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for navigating the regulatory approval process for new applications of Arpraziquantel. The content is structured to address common challenges and provide practical, actionable advice for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the regulatory landscape, formulation, and clinical development of this compound.

Q1: What is the current regulatory status of this compound?

A1: this compound, a new pediatric formulation of praziquantel, has received a positive scientific opinion from the European Medicines Agency (EMA) for the treatment of schistosomiasis in preschool-aged children (3 months to 6 years of age) in countries outside the European Union.[1][2] The application was submitted under the EU-M4all procedure, which is designed for high-priority medicines intended for use in low- and middle-income countries.[1] As of late 2025, it is not yet approved for use in any country, with regulatory submissions planned for endemic countries.[3]

Q2: What are the key features of the this compound pediatric formulation?

A2: The pediatric formulation of this compound is a 150 mg orally dispersible tablet (ODT).[2][4] It contains the pharmacologically active L-enantiomer of praziquantel (L-PZQ).[5] This formulation was developed to be palatable for young children, with an improved taste compared to praziquantel.[5] It is also designed to be stable in the hot and humid conditions typical of tropical climates.[2][4]

Q3: What is the proposed mechanism of action for this compound?

A3: this compound shares the same mechanism of action as praziquantel.[5] The primary mechanism involves the disruption of calcium ion homeostasis in the schistosome parasite.[6][7][8][9] Praziquantel is believed to antagonize voltage-gated calcium channels in the parasite's cell membrane, leading to a rapid influx of calcium ions.[6][7][10] This influx causes spastic muscle paralysis and damage to the parasite's outer layer (tegument), making it vulnerable to the host's immune system.[6]

Troubleshooting Guides

This section provides practical guidance for overcoming common issues encountered during key experimental procedures.

In Vitro Efficacy Assays for Schistosoma mansoni
Problem Possible Cause(s) Troubleshooting Steps
Low parasite viability in control wells - Improper handling of worms during isolation- Suboptimal culture medium or conditions- Contamination (bacterial or fungal)- Ensure gentle perfusion and washing of worms.[7][8][9][10]- Use a validated culture medium (e.g., RPMI 1640, DMEM, or specialized media like Basch Medium 169) supplemented with serum (e.g., fetal calf serum or human serum) and antibiotics.[7]- Maintain aseptic technique throughout the procedure.[6]
High variability in drug effect between replicates - Uneven distribution of worms in assay plates- Inaccurate drug concentrations- Inconsistent scoring of worm motility/viability- Ensure each well contains a similar number of worms of a consistent developmental stage.[7]- Prepare fresh drug dilutions for each experiment and ensure thorough mixing.- Use a standardized scoring system for motility and morphology, ideally with multiple observers blinded to the treatment.[7]
No observable effect of a known active compound (e.g., Praziquantel) - Drug degradation- Use of a drug-resistant parasite strain- Assay endpoint is not sensitive enough- Check the storage conditions and expiration date of the compound. Prepare fresh stock solutions.- If resistance is suspected, test a reference sensitive strain in parallel.- Consider alternative endpoints besides motility, such as tegumental damage (observed via microscopy) or metabolic viability assays (e.g., using resazurin).[11]
Diagnostic Techniques in Clinical Trials
Problem Possible Cause(s) Troubleshooting Steps
Kato-Katz Technique: Difficulty in reading slides - Incomplete clearing of fecal debris- Smear is too thick or too thin- Hookworm eggs have degenerated- Allow sufficient time for the glycerol to clear the slide (at least 30-60 minutes at room temperature).[12]- Ensure the template is filled correctly and the smear is spread evenly.[6][10]- Read slides for hookworm eggs within 30-60 minutes of preparation, as they clear rapidly.[6][10]
Circulating Cathodic Antigen (CCA) Test: False-negative results in low-intensity infections - CCA levels are below the limit of detection of the test.- The sensitivity of the CCA test is lower in light infections.[13][14] For definitive diagnosis in low-prevalence settings, consider using more sensitive techniques or a combination of diagnostic methods.[15]
Circulating Cathodic Antigen (CCA) Test: Potential for false-positive results - Cross-reactivity with other infections (though generally low for S. haematobium).[16]- Reports of potential cross-reactivity in pregnant women.[17]- Interpret results in the context of the patient's clinical and epidemiological background.[13]- Further investigation is needed to confirm cross-reactivity in pregnancy.[17]

Quantitative Data

Phase III Clinical Trial Efficacy Data for this compound

The pivotal Phase III trial for this compound evaluated its efficacy and safety in children aged 3 months to 6 years.[18][19][20]

Parameter Schistosoma mansoni Schistosoma haematobium
This compound Dose 50 mg/kg60 mg/kg
Cure Rate ~90% or above~90% or above
Primary Endpoint No parasite eggs in stool 17-21 days post-treatmentNo parasite eggs in urine 17-21 days and 35-40 days post-treatment

Source: Data compiled from reports on the this compound Phase III clinical trial.[20]

Preclinical In Vitro Sensitivity of S. mansoni to Praziquantel

While extensive preclinical data for this compound is not publicly available, studies on praziquantel provide valuable insights into the stage-specific sensitivity of the parasite.

Developmental Stage IC50 (µM) - 72h exposure
In vitro grown (21 days) 0.54
In vivo grown (21 days) 0.14

Source: Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni.[21]

Experimental Protocols

Detailed Methodology for the Kato-Katz Thick Smear Technique

This method is used for the detection and quantification of helminth eggs in fecal samples.

Materials:

  • Microscope slides

  • Kato-Katz template (e.g., 41.7 mg)[22]

  • Nylon or stainless-steel screen (100-150 mesh)

  • Plastic spatula

  • Hydrophilic cellophane strips soaked in glycerol-malachite green solution[6]

  • Newspaper or scrap paper

  • Microscope

Procedure:

  • Place a small amount of the fecal sample onto a piece of newspaper.[6]

  • Press the screen on top of the fecal sample to sieve it, removing larger debris.[6]

  • Scrape the sieved feces from the top of the screen using the plastic spatula.[6]

  • Place the Kato-Katz template in the center of a clean microscope slide.

  • Fill the hole of the template with the sieved fecal material, ensuring it is level.[6]

  • Carefully remove the template, leaving a cylinder of feces on the slide.[6]

  • Cover the fecal sample with a glycerol-soaked cellophane strip.[6]

  • Invert the slide and press it firmly onto a hard, flat surface to spread the fecal sample evenly.[6]

  • Allow the slide to clear for at least 30-60 minutes at room temperature before examination under a microscope.[12]

  • Count the number of eggs of each helminth species within the entire smear.

  • Calculate the number of eggs per gram (EPG) of feces by multiplying the total egg count by a conversion factor (e.g., for a 41.7 mg template, the factor is 24).[22]

General Protocol for In Vitro Drug Sensitivity Assay for S. mansoni

This protocol outlines the general steps for assessing the efficacy of anthelmintic compounds on adult S. mansoni worms in vitro.

Materials:

  • Adult S. mansoni worms (recovered from an infected host)

  • Culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics)[23]

  • 96-well culture plates

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Aseptically recover adult S. mansoni worms from an infected laboratory animal (e.g., mouse or hamster) via perfusion.

  • Wash the worms several times in pre-warmed culture medium to remove host blood cells and debris.

  • In a 96-well plate, add a defined number of worms (e.g., 3-5 worms or pairs) to each well containing fresh culture medium.

  • Prepare serial dilutions of this compound and add them to the appropriate wells. Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubate the plates at 37°C in a 5% CO2 atmosphere.[22]

  • Observe the worms under an inverted microscope at regular intervals (e.g., 24, 48, and 72 hours).[22]

  • Assess worm viability based on motility and morphological changes (e.g., tegumental damage, gut contraction). A scoring system can be used to quantify the effect.

  • Determine the concentration at which 50% of the worms are killed or severely affected (Lethal Concentration 50, LC50).[22]

Visualizations

Proposed Signaling Pathway for this compound's Mechanism of Action

Arpraziquantel_Mechanism cluster_membrane Schistosome Tegument Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->Ca_int Rapid Ca²⁺ Influx This compound This compound This compound->Ca_channel Antagonizes Paralysis Spastic Paralysis Ca_int->Paralysis Causes Tegument_Damage Tegument Damage Ca_int->Tegument_Damage Causes Worm_Death Worm Expulsion/Death Paralysis->Worm_Death Immune_Attack Host Immune Attack Tegument_Damage->Immune_Attack Leads to Immune_Attack->Worm_Death

Caption: Proposed mechanism of action of this compound on Schistosoma parasites.

Experimental Workflow for In Vitro Drug Sensitivity Assay

in_vitro_workflow start Start worm_isolation Isolate Adult Worms from Infected Host start->worm_isolation washing Wash Worms in Culture Medium worm_isolation->washing plating Plate Worms in 96-well Plates washing->plating drug_addition Add this compound (Serial Dilutions) plating->drug_addition incubation Incubate at 37°C, 5% CO₂ drug_addition->incubation observation Microscopic Observation (24, 48, 72h) incubation->observation data_analysis Assess Viability and Determine IC₅₀/LC₅₀ observation->data_analysis end End data_analysis->end regulatory_approval preclinical Preclinical Studies (In vitro & In vivo) phase1 Phase I Clinical Trial (Safety in healthy volunteers) preclinical->phase1 phase2 Phase II Clinical Trial (Efficacy & Dose-ranging) phase1->phase2 phase3 Phase III Clinical Trial (Pivotal Efficacy & Safety) phase2->phase3 nda_submission New Drug Application (NDA) Submission to Regulatory Authority phase3->nda_submission review Regulatory Review (e.g., EMA, FDA) nda_submission->review approval Marketing Authorization (Approval) review->approval post_market Phase IV / Post-market Surveillance approval->post_market

References

Validation & Comparative

Arpraziquantel: A Comparative Analysis of Efficacy in Major Schistosoma Species

Author: BenchChem Technical Support Team. Date: December 2025

A next-generation treatment for schistosomiasis, Arpraziquantel, the pharmacologically active (R)-enantiomer of praziquantel, is demonstrating high efficacy against major Schistosoma species. This guide provides a comprehensive comparison of this compound's performance with the current standard of care, racemic praziquantel, supported by preclinical and clinical data. The focus is on its activity against Schistosoma mansoni, Schistosoma haematobium, and Schistosoma japonicum, the primary causative agents of human schistosomiasis.

Developed to address the needs of preschool-aged children, a population often excluded from mass drug administration programs, this compound has shown promising results in clinical trials.[1][2][3] Its mechanism of action mirrors that of praziquantel, inducing muscular paralysis in the worms, leading to their dislodgement from blood vessel walls and eventual destruction by the host's immune system.[2]

Comparative Efficacy: Preclinical and Clinical Data

The therapeutic efficacy of this compound has been evaluated in both preclinical animal models and clinical trials in pediatric populations. These studies provide crucial data on worm burden reduction, cure rates, and egg reduction rates, allowing for a direct comparison with praziquantel.

Preclinical Efficacy

Preclinical studies in animal models are fundamental for determining the intrinsic activity of a drug. Key parameters include the effective dose required to eliminate 50% (ED50) or 95% (ED95) of the worm population and the overall worm burden reduction (WBR).

Table 1: Preclinical Efficacy of this compound and Praziquantel against Schistosoma Species

DrugSchistosoma SpeciesHostDosageEfficacy MetricValueReference
This compound (R-Praziquantel) S. haematobiumHamster31.0 mg/kgTotal WBR73.3%[4]
S. haematobiumHamster62.5 mg/kgTotal WBR75.6%[4]
S. haematobiumHamster125.0 mg/kgTotal WBR98.5%[4]
S. haematobiumHamsterN/AED5024.7 mg/kg[5]
Praziquantel (Racemic) S. mansoniMouse300 mg/kg (pretreatment)WBR~48-60%[6]
S. japonicumMouse300 mg/kg (pretreatment)WBR59.30%[6]
S. japonicumBuffalo13 mg/kg (pretreatment)Total WBR88.70%[7]
S. japonicumGoat25 mg/kg (pretreatment)Total WBR77.46%[7]

Note: Data on the preclinical efficacy of this compound against S. mansoni and S. japonicum is limited in the reviewed literature.

Clinical Efficacy in Pediatric Populations

Clinical trials have primarily focused on the efficacy of a new pediatric formulation of this compound in children under six years of age.

Table 2: Clinical Efficacy of this compound versus Praziquantel in Children

DrugSchistosoma SpeciesAge GroupDosageEfficacy MetricValueReference
This compound S. mansoni3 months - 6 years50 mg/kgCure Rate~90%
This compound S. haematobium3 months - 6 years60 mg/kgCure Rate~90%
Praziquantel S. haematobiumPreschool40 mg/kgCure Rate86.2%[8]
Praziquantel S. haematobiumPreschool40 mg/kgEgg Reduction Rate96.9%[8]
Praziquantel S. haematobiumChildren40 mg/kgCure Rate86%[9][10]
Praziquantel S. haematobiumChildren40 mg/kgEgg Reduction Rate85-97%[9][10]

Experimental Protocols

The validation of this compound's efficacy relies on standardized and reproducible experimental protocols. Below are summaries of key methodologies used in preclinical and clinical evaluations.

In Vivo Efficacy Assessment in Murine Models

The mouse model is a cornerstone for the preclinical evaluation of antischistosomal drugs.

Experimental Workflow for In Vivo Efficacy Testing:

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infection Cercarial Infection (S. mansoni / S. japonicum) Development Parasite Maturation (4-7 weeks) Infection->Development Grouping Randomization into Treatment & Control Groups Development->Grouping Treatment Oral Administration of This compound/Praziquantel Grouping->Treatment Perfusion Worm Recovery via Saline Perfusion Treatment->Perfusion Counting Worm Burden Quantification Perfusion->Counting Analysis Calculation of Worm Burden Reduction Counting->Analysis

In Vivo Antischistosomal Efficacy Workflow in Mice.
  • Animal Model: Female Swiss or C57BL/6 mice are commonly used.[11]

  • Infection: Mice are percutaneously infected with a defined number of Schistosoma cercariae.

  • Drug Administration: At 4-7 weeks post-infection, when the worms are mature, the test compound (this compound or Praziquantel) is administered orally. A control group receives the vehicle only.

  • Worm Recovery: Two to three weeks after treatment, mice are euthanized, and adult worms are recovered from the mesenteric and hepatic portal veins by saline perfusion.

  • Efficacy Calculation: The number of worms in the treated group is compared to the control group to calculate the percentage of worm burden reduction.

Kato-Katz Technique for Fecal Egg Quantification

The Kato-Katz thick smear technique is a widely used method in clinical trials to determine the number of Schistosoma eggs in fecal samples, which is essential for calculating cure rates and egg reduction rates.

Kato-Katz Smear Preparation Workflow:

G Start Fecal Sample Collection Sieving Sieve Sample to Remove Large Debris Start->Sieving Template Fill Template with Sieved Feces on Slide Sieving->Template Smear Create Thick Smear with Glycerol-Soaked Cellophane Template->Smear Clearing Allow Smear to Clear (Faecal Debris Becomes Transparent) Smear->Clearing Microscopy Microscopic Examination and Egg Counting Clearing->Microscopy

Workflow for Kato-Katz Thick Smear Preparation.
  • A small amount of fecal sample is pressed through a fine mesh screen to remove large fibers.

  • A template is used to measure a standardized amount of the sieved feces onto a microscope slide.

  • The fecal sample is covered with a glycerol-soaked cellophane strip.

  • The slide is inverted and pressed to create a uniform thick smear.

  • The slide is left for a period to allow the glycerol to clear the fecal material, making the eggs visible.

  • The eggs are then counted under a microscope.

Signaling Pathway: Mechanism of Action

While the precise molecular target of praziquantel and its enantiomers is not fully elucidated, it is widely accepted that their primary mechanism of action involves the disruption of calcium homeostasis in the parasite.

Proposed Signaling Pathway for this compound:

G This compound This compound Ca_Channel Voltage-Gated Ca2+ Channels on Tegument This compound->Ca_Channel Binds to Ca_Influx Rapid Influx of Ca2+ Ions Ca_Channel->Ca_Influx Contraction Spastic Muscle Contraction Ca_Influx->Contraction Tegument_Damage Tegumental Vacuolization Ca_Influx->Tegument_Damage Paralysis Paralysis of the Worm Contraction->Paralysis Dislodgement Dislodgement from Blood Vessel Wall Paralysis->Dislodgement Immune_Attack Host Immune System Attack Tegument_Damage->Immune_Attack

Proposed Mechanism of Action of this compound.

This compound is believed to bind to voltage-gated calcium channels on the tegument (the outer surface) of the schistosome. This leads to a rapid and sustained influx of calcium ions, causing spastic muscle contraction and paralysis. Simultaneously, the drug induces vacuolization and damage to the tegument, exposing parasite antigens to the host's immune system. The paralyzed and damaged worms are then dislodged from their attachment sites in the mesenteric veins and are subsequently eliminated by host immune mechanisms.

Conclusion

This compound demonstrates high efficacy against S. mansoni and S. haematobium, particularly in pediatric populations, with cure rates comparable or superior to racemic praziquantel. Its development as a child-friendly formulation addresses a critical gap in schistosomiasis control programs. Preclinical data confirms the potent activity of the (R)-enantiomer against S. haematobium. Further preclinical studies are warranted to fully elucidate its efficacy profile against S. mansoni and S. japonicum to provide a complete comparative picture with praziquantel. The favorable safety and efficacy data generated to date strongly support this compound as a valuable new tool in the global effort to eliminate schistosomiasis.

References

A Comparative Pharmacokinetic Analysis of Arpraziquantel and its S-enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of Arpraziquantel, the pharmacologically active R-enantiomer of praziquantel, and its corresponding S-enantiomer. The data presented is compiled from various preclinical and clinical studies to support research and development in anthelmintic therapies.

Introduction

Praziquantel is a broad-spectrum anthelmintic drug widely used for the treatment of schistosomiasis and other trematode infections. It is administered as a racemic mixture of two enantiomers: (R)-praziquantel (this compound) and (S)-praziquantel.[1][2] It is well-established that the therapeutic activity of praziquantel is almost exclusively attributed to this compound, while the S-enantiomer is considered inactive and may contribute to adverse effects.[3][4] Understanding the distinct pharmacokinetic properties of each enantiomer is therefore crucial for optimizing dosing strategies and developing new, potentially safer, and more effective formulations. This compound is currently under investigation as a treatment for schistosomiasis in young children due to its reduced side effects compared to the racemic mixture.[5]

Comparative Pharmacokinetic Parameters

The pharmacokinetic profiles of this compound and its S-enantiomer exhibit significant differences in absorption, distribution, metabolism, and excretion. These differences are primarily driven by stereoselective metabolism in the liver.

Key Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound ((R)-PZQ) and (S)-praziquantel ((S)-PZQ) from studies in humans and animal models.

Table 1: Pharmacokinetic Parameters in Humans (Oral Administration)

ParameterThis compound ((R)-PZQ)(S)-PZQReference
Cmax (ng/mL) 200 - 491.78900 - 1991.32[6][7]
AUC0-24h (ng·h/mL) 1100 - 1213.159000 - 5669[6][7]
Tmax (h) ~7~7[7]
Half-life (t1/2) (h) ~1.1~3.3[7]

Table 2: In Vivo Efficacy in Animal Models (S. mansoni infection)

SpeciesDose (mg/kg)This compound ((R)-PZQ) Worm Burden Reduction (%)(S)-PZQ Worm Burden Reduction (%)Reference
Mouse40010019[1][2]

Table 3: In Vitro Activity against S. mansoni

ParameterThis compound ((R)-PZQ)(S)-PZQReference
IC50 (µg/mL) 0.025.85[1][2]

Experimental Methodologies

The data presented in this guide are derived from studies employing standard pharmacokinetic and pharmacodynamic experimental protocols. A generalized workflow for such studies is outlined below.

In Vivo Pharmacokinetic Study Protocol

A typical in vivo pharmacokinetic study to compare this compound and its S-enantiomer involves the following steps:

  • Animal Model: Healthy or infected animal models (e.g., mice, rats, hamsters) are used.

  • Drug Administration: A single oral dose of either racemic praziquantel, pure this compound, or the S-enantiomer is administered to different groups of animals.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 1, 2, 4, 6, 8 hours).[8]

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentrations of this compound and the S-enantiomer in plasma are determined using a validated analytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS).[9]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

In Vitro Activity Assay Protocol

The in vitro activity of the enantiomers against schistosomes is typically assessed as follows:

  • Parasite Culture: Adult Schistosoma worms are cultured in a suitable medium.

  • Drug Exposure: The worms are exposed to various concentrations of this compound and the S-enantiomer.

  • Assessment of Viability: The viability of the worms is assessed at different time points (e.g., 4 and 72 hours) by observing their motor activity and morphological changes under a microscope.

  • IC50 Determination: The 50% inhibitory concentration (IC50), which is the concentration of the drug that causes 50% inhibition of worm viability, is calculated.[2][10]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (Conceptual) animal_model Animal Model Selection (e.g., Mice, Rats) dosing Oral Administration (this compound vs. S-enantiomer) animal_model->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Separation sampling->plasma_prep analysis LC-MS/MS Analysis plasma_prep->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) analysis->pk_calc human_volunteers Healthy Human Volunteers pk_calc->human_volunteers Informs clinical_dosing Controlled Dosing human_volunteers->clinical_dosing clinical_sampling Blood/Plasma Collection clinical_dosing->clinical_sampling clinical_analysis Bioanalytical Assay clinical_sampling->clinical_analysis clinical_pk Human Pharmacokinetic Profile clinical_analysis->clinical_pk

Caption: Experimental workflow for pharmacokinetic studies.

Discussion of Pharmacokinetic Differences

The data clearly indicate that this compound is more rapidly metabolized and eliminated from the body compared to its S-enantiomer.[6] This is reflected in its lower Cmax and AUC values and shorter half-life.[7] The more extensive metabolism of this compound is thought to be due to its higher affinity for certain cytochrome P450 (CYP) enzymes, such as CYP1A2 and CYP2C19.[3][6] In contrast, the S-enantiomer is primarily metabolized by CYP2C19 and CYP3A4.[6]

These differences in metabolism lead to a significantly higher systemic exposure of the inactive S-enantiomer when racemic praziquantel is administered. The higher concentration and longer persistence of the S-enantiomer may contribute to the adverse effects associated with praziquantel treatment.

Conclusion

The pharmacokinetic profiles of this compound and its S-enantiomer are markedly different. This compound, the active enantiomer, is cleared from the systemic circulation more rapidly than the inactive S-enantiomer. This stereoselective pharmacokinetic behavior underscores the potential advantages of administering the pure active enantiomer, this compound. A formulation based solely on this compound could potentially offer an improved therapeutic window, with similar or enhanced efficacy at a lower dose and a reduced risk of side effects compared to the racemic mixture. Further research and clinical trials are warranted to fully elucidate the clinical benefits of this compound.

References

Arpraziquantel vs. Praziquantel: A Comparative Analysis for Schistosomiasis Treatment in Pediatric Populations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the new pediatric formulation, Arpraziquantel, against the standard of care, Praziquantel, for the treatment of schistosomiasis, with a focus on efficacy, safety, and potential cost-effectiveness.

Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, remains a significant public health concern, affecting millions worldwide, particularly children in sub-Saharan Africa.[1] For decades, Praziquantel has been the cornerstone of control strategies, primarily through mass drug administration in school-aged children.[2] However, the lack of a suitable pediatric formulation has left millions of preschool-aged children untreated.[1][3] The development of this compound, a new orally dispersible tablet formulation of the pharmacologically active enantiomer of Praziquantel, aims to fill this critical treatment gap.[3][4] This guide provides a comprehensive comparison of this compound and Praziquantel, focusing on their efficacy, safety profiles, and a qualitative discussion on the potential cost-effectiveness of the new pediatric formulation.

Efficacy and Safety: A Head-to-Head Comparison

Clinical trial data has demonstrated that this compound has a favorable efficacy and safety profile in children aged 3 months to 6 years.[1] A pivotal Phase III trial confirmed its effectiveness in treating Schistosoma mansoni and Schistosoma haematobium infections in this vulnerable age group.[5][6]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from clinical studies of this compound and Praziquantel.

Table 1: Efficacy of this compound vs. Praziquantel for S. mansoni Infection in Children (4-6 years)

DrugDosageCure Rate95% Confidence Interval
This compound50 mg/kg (single dose)87.8%79.6 - 93.5%
Praziquantel40 mg/kg (single dose)81.3%67.4 - 91.1%

Source: Phase III Clinical Trial Data[6]

Table 2: Efficacy of this compound for S. haematobium Infection in Children (3 months - 6 years)

DrugDosageCure Rate
This compound60 mg/kg (single dose)>95%

Source: WHO Essential Medicines List Proposal[7]

Table 3: Comparative Safety Profile of this compound and Praziquantel in Preschool-Aged Children

Adverse EventThis compoundPraziquantel (rac-PZQ)
Treatment-Emergent Adverse Events (TEAEs)
Overall IncidenceSimilar to PraziquantelSimilar to this compound
Drug-Related TEAEs< 20%-
Most Common Drug-Related TEAEs
Abdominal Pain~10%~10%
Diarrhea9%-
Vomiting~5%~5%
Somnolence7%-
Severe TEAEs Low and similar to PraziquantelLow and similar to this compound

Source: Phase III Clinical Trial Data and WHO Expert Review[5][6][8]

Experimental Protocols

The efficacy and safety of this compound were evaluated in a series of clinical trials, including a pivotal Phase III open-label, partly randomized study conducted in Côte d'Ivoire and Kenya.

Phase III Clinical Trial Methodology for S. mansoni
  • Study Design: An open-label, partly randomized, phase 3 study.[6]

  • Participants: Children aged 3 months to 6 years with a confirmed S. mansoni or S. haematobium infection.[6]

  • Randomization (Cohort 1): Participants aged 4-6 years with S. mansoni were randomly assigned (2:1) to receive either this compound or Praziquantel.[6]

  • Intervention:

    • This compound Group: A single oral dose of 50 mg/kg.[6]

    • Praziquantel Group: A single oral dose of 40 mg/kg.[6]

  • Diagnosis: S. mansoni infection was detected using a point-of-care circulating cathodic antigen (POC-CCA) urine cassette test and confirmed using the Kato-Katz method.[6]

  • Primary Efficacy Endpoint: The clinical cure rate, defined as the absence of parasite eggs in the stool, was assessed 17-21 days after treatment.[6]

  • Safety Assessment: Adverse events were monitored and graded.[6]

Mechanism of Action and Experimental Workflows

This compound shares the same mechanism of action as Praziquantel.[5] It primarily targets the parasite's tegument, leading to a rapid influx of calcium ions. This influx causes muscle contraction and paralysis of the worm, leading to its dislodgement from the blood vessel walls and eventual destruction by the host's immune system.

Signaling Pathway of Praziquantel/Arpraziquantel

Praziquantel_Mechanism PZQ Praziquantel/ This compound TRPM_PZQ Schistosome TRPM_PZQ Ion Channel PZQ->TRPM_PZQ activates Ca_influx Rapid Ca2+ Influx TRPM_PZQ->Ca_influx mediates Contraction Muscle Contraction & Paralysis Ca_influx->Contraction Tegument Tegumental Damage Ca_influx->Tegument Dislodgement Worm Dislodgement Contraction->Dislodgement Immune_Attack Host Immune System Attack Tegument->Immune_Attack Dislodgement->Immune_Attack Elimination Parasite Elimination Immune_Attack->Elimination

Caption: Mechanism of action of Praziquantel and this compound.

Experimental Workflow for Clinical Trial

Clinical_Trial_Workflow Screening Participant Screening (Ages 3 months - 6 years) Diagnosis Diagnosis of Schistosomiasis (POC-CCA & Kato-Katz) Screening->Diagnosis Enrollment Enrollment of Infected Children Diagnosis->Enrollment Randomization Randomization (S. mansoni, 4-6 years) Enrollment->Randomization Treatment_ARP Treatment: This compound (50 or 60 mg/kg) Randomization->Treatment_ARP 2:1 ratio Treatment_PZQ Treatment: Praziquantel (40 mg/kg) Randomization->Treatment_PZQ Follow_up Follow-up Assessment (17-21 days post-treatment) Treatment_ARP->Follow_up Treatment_PZQ->Follow_up Efficacy_Analysis Efficacy Analysis (Cure Rate) Follow_up->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Events) Follow_up->Safety_Analysis

Caption: Phase III clinical trial workflow.

Cost-Effectiveness Analysis: A Qualitative Perspective

A direct, quantitative cost-effectiveness analysis comparing this compound to Praziquantel is not yet available, as highlighted in a WHO expert review which states, "Today there is no cost-effectiveness study published for this new medicine".[8] However, a qualitative assessment suggests that this compound holds the potential for being a highly cost-effective intervention, particularly for preschool-aged children.

Several factors contribute to this potential:

  • Improved Formulation and Palatability: this compound is an orally dispersible tablet with a more acceptable taste for young children compared to the large, bitter Praziquantel tablets which often need to be crushed.[1][7] This improved formulation is likely to lead to better treatment adherence and compliance in this age group.

  • Enhanced Treatment Coverage: By providing a suitable treatment option for the previously neglected population of approximately 50 million preschool-aged children, this compound can significantly increase overall treatment coverage.[1]

  • Potential for Reduced Long-Term Morbidity: Early and effective treatment of schistosomiasis in young children can prevent the development of severe, long-term complications such as anemia, stunting, and cognitive impairment. By averting these chronic health issues, this compound could lead to substantial long-term healthcare cost savings.

  • Simplified Dosing: The development of a 150 mg tablet allows for more precise and simpler dosing for small children, potentially reducing medication errors and waste.[3]

While Praziquantel is a low-cost and effective drug, its limitations in the pediatric population present a significant barrier to schistosomiasis control. The introduction of this compound, while potentially having a different initial procurement cost, could prove to be more cost-effective in the long run by improving treatment outcomes, reducing disease transmission, and preventing the lifelong consequences of childhood schistosomiasis. The intent to make the product available on an at-cost basis in sub-Saharan African countries further supports its potential for widespread, cost-effective implementation.

Conclusion and Future Directions

This compound represents a significant advancement in the fight against schistosomiasis, offering a safe, effective, and child-friendly treatment for preschool-aged children. Its efficacy is comparable to the current standard of care, Praziquantel, with a similar safety profile. While a formal cost-effectiveness analysis is a critical next step, the qualitative evidence strongly suggests that the benefits of this compound in terms of improved compliance, increased treatment coverage, and prevention of long-term morbidity will likely translate into a highly cost-effective public health intervention. Future research should focus on conducting robust economic evaluations to quantify the cost-effectiveness of this compound within different healthcare settings and transmission zones. This will provide essential data for policymakers and public health officials to make informed decisions on the adoption and scale-up of this promising new tool for schistosomiasis control and elimination.

References

Arpraziquantel: A Comparative Analysis of Therapeutic Outcomes in Schistosoma mansoni and Schistosoma haematobium Infections

Author: BenchChem Technical Support Team. Date: December 2025

Arpraziquantel, a new pediatric formulation of the biologically active enantiomer of praziquantel, has emerged as a promising treatment for schistosomiasis in preschool-aged children (3 months to 6 years).[1][2] Clinical trials have demonstrated its high efficacy and favorable safety profile in treating infections caused by both Schistosoma mansoni and Schistosoma haematobium, the two major species causing this neglected tropical disease. This guide provides a detailed comparison of the therapeutic outcomes of this compound in infections with these two schistosome species, supported by data from recent clinical studies.

Efficacy of this compound

Clinical trial data have established the efficacy of this compound in young children, with specific dosing recommendations based on the infecting species. For S. mansoni infections, a single oral dose of 50 mg/kg is recommended, while for S. haematobium infections, a single dose of 60 mg/kg is advised.[2] The use of this compound in mixed infections of both species has not been formally evaluated, but the 60 mg/kg dose recommended for S. haematobium is expected to be effective.[2]

Cure Rates and Egg Reduction Rates

Phase II and Phase III clinical trials have reported high cure rates (CR) and egg reduction rates (ERR) for both species. Cure rate is typically defined as the absence of parasite eggs in stool (S. mansoni) or urine (S. haematobium) at a specified time point post-treatment.[3]

Table 1: Comparative Efficacy of this compound in S. mansoni and S. haematobium Infections

Efficacy EndpointSchistosoma mansoniSchistosoma haematobium
Recommended Dose50 mg/kg60 mg/kg
Cure Rate (CR)>85% to nearly 90%[2][3]~95%[2]
Egg Reduction Rate (ERR)>90%[2]>90%[2]

In a Phase III trial conducted in Côte d'Ivoire and Kenya, high efficacy was observed with cure rates close to or above 90% for S. mansoni at a 50 mg/kg dose and for S. haematobium at a 60 mg/kg dose.[3] Another report from Phase II and III studies confirmed cure rates of over 85% for S. mansoni and 95% for S. haematobium, with egg reduction rates exceeding 90% for both species.[2]

Safety and Tolerability

This compound has demonstrated a favorable safety and tolerability profile in preschool-aged children. The safety profile is consistent with that of the established racemic praziquantel.[2] No new safety concerns have been identified in the clinical development program.[3]

Table 2: Common Treatment-Emergent Adverse Events Associated with this compound

Adverse EventFrequency
Abdominal Pain14%[4]
Diarrhoea9%[4]
Vomiting6%[4]
Somnolence7%[4]

These adverse events were generally mild and transient.[5] The improved palatability of the oro-dispersible tablet formulation of this compound compared to conventional praziquantel tablets is a significant advantage for treating young children.[2]

Experimental Protocols

The efficacy and safety data for this compound are derived from rigorously designed clinical trials. Below are the generalized methodologies employed in these key studies.

Study Design

The pivotal studies were open-label, partly randomized Phase III trials conducted in schistosomiasis-endemic regions such as Côte d'Ivoire and Kenya.[4] Participants were preschool-aged children (typically 3 months to 6 years) with a confirmed S. mansoni or S. haematobium infection.[3][4]

Diagnosis of Infection
  • S. mansoni : Diagnosis was primarily made using the Kato-Katz method for detecting eggs in stool samples.[4][5] In some studies, a point-of-care circulating cathodic antigen (POC-CCA) urine cassette test was used for initial screening.[4]

  • S. haematobium : Infection was diagnosed by detecting eggs in urine samples using the filtration method.[5]

Treatment Administration

This compound was administered as a single oral dose. The oro-dispersible tablets were fully dispersed in water before administration.[2] The dosage was weight-based, with a target of 50 mg/kg for S. mansoni and 60 mg/kg for S. haematobium.[2]

Efficacy Assessment

The primary efficacy endpoint was the cure rate, determined by the absence of parasite eggs in stool or urine 17 to 21 days after treatment.[3] For S. haematobium, an additional assessment was often performed at 35 to 40 days post-treatment.[3] The egg reduction rate was calculated by comparing the geometric mean egg counts before and after treatment.

Safety Assessment

Safety was monitored through the recording of all treatment-emergent adverse events. The relationship of these events to the study drug was assessed by the investigators.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment cluster_followup Follow-up & Assessment Prescreening Prescreening of Children (3 months to 6 years) Diagnosis Diagnosis of Infection (S. mansoni or S. haematobium) Prescreening->Diagnosis Urine/Stool Sample Collection Enrollment Enrollment of Eligible Participants Diagnosis->Enrollment Confirmed Infection Treatment Single Oral Dose of This compound Enrollment->Treatment FollowUp1 Follow-up Visit (17-21 days post-treatment) Treatment->FollowUp1 Efficacy Efficacy Assessment (Cure Rate & ERR) FollowUp1->Efficacy Safety Safety Assessment (Adverse Events) FollowUp1->Safety

Figure 1: Generalized experimental workflow for this compound clinical trials.

Mechanism of Action

This compound shares the same mechanism of action as its parent compound, praziquantel.[2] The drug induces a rapid influx of calcium ions into the schistosome, leading to muscle contraction and paralysis of the worm.[1][6][7] This spastic paralysis causes the worms to detach from the walls of the mesenteric veins. Subsequently, the worms are transported to the liver, where they are destroyed and eliminated by the host's immune system.[1] The tegument (outer surface) of the worm also sustains significant damage, further contributing to its demise.[6][8]

Mechanism_of_Action This compound This compound CaChannel Voltage-gated Ca2+ Channels on Schistosome This compound->CaChannel Acts on CaInflux Rapid Influx of Ca2+ CaChannel->CaInflux Opens MuscleContraction Spastic Muscle Contraction (Paralysis) CaInflux->MuscleContraction TegumentDamage Tegumental Damage CaInflux->TegumentDamage Detachment Detachment from Blood Vessel Walls MuscleContraction->Detachment Migration Migration to Liver Detachment->Migration Elimination Destruction and Elimination Migration->Elimination

Figure 2: Proposed signaling pathway for the mechanism of action of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arpraziquantel
Reactant of Route 2
Reactant of Route 2
Arpraziquantel

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。